Basic Red 18
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
25198-22-5 |
|---|---|
分子式 |
C19H25ClN5O2.Cl C19H25Cl2N5O2 |
分子量 |
426.3 g/mol |
IUPAC名 |
2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium chloride |
InChI |
InChI=1S/C19H25ClN5O2.ClH/c1-5-23(12-13-25(2,3)4)16-8-6-15(7-9-16)21-22-19-11-10-17(24(26)27)14-18(19)20;/h6-11,14H,5,12-13H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
ZFRUNHQZTYGGDY-UHFFFAOYSA-M |
正規SMILES |
CCN(CC[N+](C)(C)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl.[Cl-] |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Basic Red 18 (CAS Number 12271-12-4)
For Researchers, Scientists, and Drug Development Professionals
Core Substance Identification and Properties
Basic Red 18, identified by CAS number 12271-12-4, is a cationic monoazo dye.[1][2] Its chemical structure features a quaternary ammonium (B1175870) group, which imparts a permanent positive charge, and an azo linkage (-N=N-) that acts as a chromophore, responsible for its characteristic red color.[3][4] This cationic nature is fundamental to its chemical interactions and applications.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 12271-12-4 |
| Other Names | This compound:1, Cationic Red L-GTLN, Cationic Red X-GTLN |
| Molecular Formula | C₁₉H₂₅Cl₂N₅O₂[4] |
| Molecular Weight | 426.34 g/mol |
| Appearance | Dark red powder |
| Solubility | Soluble in water |
| Absorption Maximum (λmax) | 540–550 nm in aqueous solutions |
Synthesis
The synthesis of this compound is a multi-step process that involves diazotization followed by an azo coupling reaction. The general procedure begins with the diazotization of 2-chloro-4-nitroaniline (B86195), which is then coupled with N-ethyl-N-(2-hydroxyethyl)aniline. Subsequent chemical modifications lead to the final cationic dye.
Experimental Protocol: General Synthesis
Step 1: Diazotization of 2-chloro-4-nitroaniline
-
Suspend 2-chloro-4-nitroaniline in an acidic solution (e.g., hydrochloric acid).
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add a chilled aqueous solution of sodium nitrite (B80452) to the suspension with constant stirring. The reaction is complete when a slight excess of nitrous acid is detected.
Step 2: Azo Coupling
-
Prepare a solution of the coupling component, N-ethyl-N-(2-hydroxyethyl)aniline, in an appropriate solvent.
-
Slowly add the freshly prepared diazonium salt solution from Step 1 to the coupling component solution.
-
Maintain the reaction mixture at a low temperature (0-5°C) and control the pH to a slightly acidic or neutral range to facilitate the coupling reaction.
-
The resulting this compound precipitates out of the solution.
-
Filter the precipitate, wash with cold water to remove unreacted starting materials and salts, and then dry.
Applications in Biological Research
While primarily an industrial dye, the cationic and fluorescent properties of this compound lend it to several applications in biological research, particularly in cell staining and cytotoxicity assays.
Biological Staining
This compound can be used as a fluorescent stain for visualizing negatively charged cellular components. Its positive charge facilitates strong electrostatic interactions with anionic biomolecules like nucleic acids (DNA and RNA) and certain acidic proteins. This makes it a potential tool for nuclear and cytoplasmic staining in fixed cells.
Materials:
-
This compound stock solution (1 mM in DMSO or deionized water)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (Fixation solution)
-
0.1% Triton X-100 in PBS (Permeabilization solution, optional)
-
Mounting medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Culture: Grow adherent cells on sterile glass coverslips in a suitable culture dish.
-
Fixation: Wash cells with PBS, then fix with 4% PFA for 10-15 minutes at room temperature.
-
Washing: Wash the fixed cells three times with PBS.
-
Permeabilization (Optional): If targeting intracellular structures, incubate with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the cell membranes. Wash three times with PBS.
-
Staining: Dilute the this compound stock solution to a working concentration of 1-5 µM in PBS. Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS to remove unbound dye.
-
Mounting: Mount the coverslip onto a glass slide using an appropriate mounting medium.
-
Visualization: Image the stained cells using a fluorescence microscope with excitation and emission filters suitable for a λmax of approximately 540-550 nm.
Cell Viability and Cytotoxicity Assays
The cationic nature of this compound allows it to be used in a colorimetric assay to determine cell viability, analogous to the neutral red uptake assay. Viable cells with intact membranes can sequester the dye in lysosomes. The amount of retained dye is proportional to the number of viable cells and can be quantified spectrophotometrically after extraction.
Materials:
-
This compound stock solution (1 mg/mL in sterile water)
-
Complete cell culture medium
-
PBS
-
Destain solution (e.g., 1% acetic acid in 50% ethanol)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and culture until they adhere and reach the desired confluency.
-
Treatment: Treat cells with the test compound (e.g., a potential drug candidate) for the desired duration. Include untreated controls.
-
Staining: Remove the treatment medium and add a pre-warmed working solution of this compound (e.g., 50 µg/mL in complete medium) to each well. Incubate for 2-3 hours at 37°C.
-
Washing: Remove the staining solution and wash the cells with PBS to remove unbound dye.
-
Dye Extraction: Add the destain solution to each well and incubate with gentle shaking for 10 minutes to extract the dye from the cells.
-
Quantification: Measure the absorbance of the extracted dye at approximately 540 nm using a microplate reader. Cell viability is proportional to the absorbance.
Antimicrobial Properties and Toxicological Profile
Antimicrobial Activity
This compound has demonstrated in vitro antimicrobial activity against several pathogenic bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The proposed mechanism of action is attributed to its cationic nature. The positively charged molecules are thought to interact electrostatically with the negatively charged components of the bacterial cell membrane, leading to membrane disruption, leakage of intracellular contents, and ultimately cell death.
Table 2: Antimicrobial Activity of this compound (Zone of Inhibition)
| Concentration | E. coli | S. aureus | P. aeruginosa |
| 1% | Data not specified | Data not specified | Data not specified |
| 2% | Data not specified | Data not specified | Data not specified |
| 5% | Data not specified | Data not specified | Data not specified |
| Note: While studies indicate antimicrobial activity, specific quantitative data for zone of inhibition at different concentrations was not available in the search results. |
Toxicological Data
Specific quantitative toxicological data for this compound on human cell lines is limited in the available literature. However, studies on aquatic organisms have been conducted. The genotoxicity of azo dyes is a concern, as some can be metabolized to potentially carcinogenic aromatic amines.
Table 3: Aquatic Toxicity of this compound
| Test Organism | Endpoint | Result |
| Tilapia mossambica (Tilapia fish) | Mortality | 30% at 100 ppm, 70% at 200 ppm (exposure duration not specified) |
| Tilapia mossambica (Tilapia fish) | Hematological Effects | Decreased Red Blood Cell (RBC) count and Hemoglobin (Hb), increased White Blood Cell (WBC) count |
| Tilapia mossambica (Tilapia fish) | Histological Effects | Abnormalities in gill, liver, and intestinal tissues |
Relevance to Drug Development and Signaling Pathways
While not a therapeutic agent itself, the study of compounds like this compound is relevant to drug development. Understanding the structure-activity and structure-toxicity relationships of cationic azo dyes can inform the design of safer and more effective drug candidates by avoiding potentially toxic chemical groups. Furthermore, the investigation of the antimicrobial properties of such dyes could provide insights for the development of new antimicrobial agents.
A cytotoxicity assay using this compound can be employed to screen for compounds that induce cell death through various mechanisms, including apoptosis. Below is a diagram of a hypothetical extrinsic apoptosis signaling pathway that could be investigated using such an assay.
References
An In-depth Technical Guide to the Synthesis and Purification of Basic Red 18
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Basic Red 18 (C.I. 11085), a cationic monoazo dye. The described methodologies are based on established principles of azo dye chemistry and are intended to serve as a detailed resource for laboratory-scale preparation of this compound for research and development purposes.
Chemical Profile and Properties
This compound is a dark red, water-soluble powder.[1] Its cationic nature, imparted by a quaternary ammonium (B1175870) group, facilitates strong ionic interactions with anionic substrates. The vibrant red color originates from the extended conjugated system of the azo-linked aromatic rings, which constitutes the chromophore.
| Property | Value |
| IUPAC Name | 2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium chloride |
| C.I. Number | 11085[2] |
| CAS Number | 14097-03-1[2] |
| Molecular Formula | C₁₉H₂₅Cl₂N₅O₂[2] |
| Molecular Weight | 426.34 g/mol [2] |
| Appearance | Dark red powder |
| Solubility | Soluble in water |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of a specific coupling component followed by a diazotization and azo coupling reaction. The overall synthesis workflow is depicted below.
References
The Photophysical Profile of Basic Red 18: A Technical Deep Dive for Researchers
An In-depth Guide for Scientists and Drug Development Professionals on the Core Photophysical Properties of the Cationic Monoazo Dye, Basic Red 18.
This compound is a cationic monoazo dye recognized for its vibrant red hue, a characteristic stemming from its conjugated double bond system within the chromophore that enables absorption of light in the visible spectrum.[1][2] This technical guide provides a comprehensive overview of the essential photophysical properties of this compound. It is designed to furnish researchers, scientists, and professionals in drug development with available quantitative data, detailed experimental methodologies for its characterization, and visual representations of key processes to support its application in scientific research.
While this compound is a well-established dye, a thorough review of the scientific literature reveals that specific, experimentally determined values for several of its key photophysical parameters are not extensively reported.[1][3] This guide presents the known data for this compound and supplements it with typical values observed for comparable red dyes to provide a useful reference framework. The noted absence of comprehensive data also highlights opportunities for further research to fully characterize this compound.[1]
Core Photophysical Properties
The interaction of this compound with light is the foundation of its color and its utility in various applications. The primary photophysical parameters that define this interaction include its absorption and emission spectra, molar absorptivity, fluorescence quantum yield, and fluorescence lifetime.
Data Presentation: Photophysical Parameters
The following table summarizes the available photophysical data for this compound. Where specific data is unavailable, typical values for similar red dyes are provided for comparative purposes.
| Property | Symbol | Value for this compound | Typical Value (for a red dye) | Significance |
| Maximum Absorption Wavelength | λabs | ~540–550 nm (in aqueous solutions) | ~550 nm | Wavelength of light that is most strongly absorbed by the dye. |
| Maximum Emission Wavelength | λem | Not specified | ~570 nm | Wavelength at which the peak fluorescence emission occurs. |
| Molar Absorptivity | ε | Not specified | ~90,000 M⁻¹cm⁻¹ | A measure of how strongly the dye absorbs light at a specific wavelength. |
| Fluorescence Quantum Yield | Φf | Not specified | 0.58 | The efficiency of the process of converting absorbed photons into emitted photons through fluorescence. |
| Fluorescence Lifetime | τf | Not specified | ~2–4 ns | The average time the molecule remains in the excited state before returning to the ground state. |
| Photostability | - | High (Lightfastness rating of 7 on a scale of 1 to 8) | - | The ability of the dye to resist photochemical degradation upon exposure to light. |
Experimental Protocols for Photophysical Characterization
The precise determination of the photophysical properties of this compound necessitates specific experimental methodologies. The following sections detail the standard protocols for measuring the key parameters discussed above.
UV-Visible (UV-Vis) Absorption Spectroscopy
This technique is employed to determine the maximum absorption wavelength (λabs) and the molar absorptivity (ε).
Methodology:
-
Solution Preparation: A stock solution of this compound with a known concentration is prepared in a suitable solvent, typically deionized water for this cationic dye. A series of dilutions are then made from the stock solution.
-
Instrument Setup: A dual-beam UV-Vis spectrophotometer is used. The instrument is first calibrated with a cuvette containing the pure solvent, which serves as a blank.
-
Measurement: The absorbance of each diluted solution is measured over a spectral range, typically from 400 to 700 nm for a red dye.
-
Data Analysis: The wavelength at which the highest absorbance is recorded is identified as the λabs. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (commonly 1 cm).
Fluorescence Spectroscopy
This method is utilized to determine the maximum emission wavelength (λem) and the fluorescence quantum yield (Φf).
Methodology:
-
Solution Preparation: A dilute solution of this compound is prepared with an absorbance of approximately 0.1 at the excitation wavelength. This is crucial to minimize inner filter effects.
-
Instrument Setup: A spectrofluorometer is used for this measurement. The excitation wavelength is set to the λabs that was determined from the UV-Vis spectroscopy.
-
Emission Spectrum Measurement: The fluorescence emission is scanned over a wavelength range that is longer than the excitation wavelength (e.g., 550-800 nm). The wavelength corresponding to the highest fluorescence intensity is the λem.
-
Quantum Yield Determination (Relative Method):
-
A standard dye with a known quantum yield (e.g., Rhodamine 6G) and with similar absorption and emission properties is selected.
-
The absorbance and fluorescence spectra of both the this compound sample and the standard are recorded under identical experimental conditions.
-
The quantum yield is then calculated using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) where I represents the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Time-Resolved Fluorescence Spectroscopy
This technique is used to measure the fluorescence lifetime (τf) of a fluorophore.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared, similar to the preparation for fluorescence spectroscopy.
-
Instrumentation: A time-correlated single-photon counting (TCSPC) system is commonly employed. This setup includes a pulsed light source, such as a picosecond laser diode, for excitation and a sensitive, high-speed detector.
-
Measurement: The sample is excited with short pulses of light at its λabs. The instrument measures the time delay between the excitation pulse and the detection of the emitted photons.
-
Data Analysis: A histogram of the arrival times of the photons is generated, which creates the fluorescence decay curve. This curve is then fitted to an exponential function (or multiple exponential functions for more complex decays) to determine the fluorescence lifetime (τf).
Visualizing Photophysical Processes and Workflows
Diagrams are powerful tools for conceptualizing experimental procedures and the fundamental principles of photophysics.
Caption: Experimental workflow for characterizing photophysical properties.
Caption: Jablonski diagram illustrating electronic transitions.
References
Molecular formula of Basic Red 18 C₂₁H₂₉Cl₂N₅O₃
This technical guide provides a comprehensive overview of the cationic monoazo dye, Basic Red 18, corresponding to the molecular formula C₂₁H₂₉Cl₂N₅O₃. It is intended for researchers, scientists, and drug development professionals interested in the properties, synthesis, analysis, and research applications of this compound. While primarily used in the textile industry for dyeing acrylic fibers, its distinct chemical characteristics make it a relevant subject for studies in environmental remediation and microbiology.[1][2]
Note on Chemical Identity: The name "this compound" can be associated with multiple CAS numbers and slight variations in molecular formula. This document focuses on the compound with CAS Number 12271-12-4, often designated as C.I. This compound:1, which corresponds to the user-specified molecular formula C₂₁H₂₉Cl₂N₅O₃.[1][3] Another common variant, CAS 14097-03-1, has the formula C₁₉H₂₅Cl₂N₅O₂.[4]
Physicochemical and Spectroscopic Properties
This compound is a dark red powder soluble in water. Its structure features a complex aromatic system with an azo linkage (-N=N-), which acts as the chromophore responsible for its color, and a quaternary ammonium (B1175870) group that provides a permanent positive charge. This cationic nature is key to its strong interaction with anionic substrates like acrylic fibers.
Table 1: Physicochemical and Spectroscopic Properties of C.I. This compound:1
| Property | Value / Description | Reference(s) |
|---|---|---|
| IUPAC Name | 2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-(2-hydroxypropyl)-dimethylazanium;chloride | |
| C.I. Name | This compound:1 | |
| C.I. Number | 11085 | |
| CAS Number | 12271-12-4 | |
| Molecular Formula | C₂₁H₂₉Cl₂N₅O₃ | |
| Molecular Weight | 470.4 g/mol | |
| Appearance | Dark red powder | |
| Solubility | Soluble in water |
| Absorption Max (λmax) | 540–550 nm (in aqueous solution) | |
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process involving diazotization followed by an azo coupling reaction.
The manufacturing process begins with the diazotization of an aromatic amine, 2-chloro-4-nitroaniline. This is followed by a coupling reaction with a coupling component, which is a derivative of N-ethylaniline.
Experimental Protocol: Synthesis of this compound:1
-
Diazotization of 2-chloro-4-nitrobenzenamine:
-
Dissolve 2-chloro-4-nitrobenzenamine in an acidic solution, such as hydrochloric acid.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add a chilled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise while maintaining the low temperature and stirring vigorously to form the diazonium salt.
-
-
Azo Coupling:
-
Prepare a solution of the coupling component (e.g., N-ethyl-N-(2-hydroxyethyl)aniline derivative).
-
Slowly add the freshly prepared diazonium salt solution to the coupling component solution.
-
Maintain the reaction temperature at 0-5 °C and control the pH to a slightly acidic or neutral range to ensure efficient coupling.
-
-
Isolation and Purification:
-
The resulting azo dye precipitates out of the solution.
-
Filter the precipitate and wash it with cold water to remove unreacted starting materials and salts.
-
Dry the final product.
-
Caption: General synthesis workflow for C.I. This compound:1.
Research Applications and Associated Protocols
Beyond its industrial use in textiles, this compound serves as a model compound in environmental and antimicrobial research.
This compound is frequently used to study the efficacy of various adsorbents in removing textile dyes from wastewater.
Experimental Protocol: Batch Adsorption Study
-
Preparation of Dye Solution: Prepare a stock solution of this compound in deionized water. Create working solutions of desired concentrations by diluting the stock solution.
-
Adsorption Experiment: Add a known mass of the adsorbent material (e.g., activated carbon, montmorillonite (B579905) clay) to a fixed volume of the dye solution in an Erlenmeyer flask.
-
Parameter Control: Place the flasks in a mechanical shaker to ensure agitation at a constant speed and maintain a constant temperature for a specified duration. The pH of the solution is adjusted and monitored as it significantly impacts adsorption.
-
Analysis: After the specified contact time, separate the adsorbent from the solution by centrifugation or filtration.
-
Quantification: Measure the final concentration of the dye in the supernatant using a UV-Vis spectrophotometer at its λmax (540-550 nm).
-
Calculation: Determine the amount of dye adsorbed per unit mass of adsorbent (adsorption capacity) and the percentage of dye removal.
Caption: Experimental workflow for a typical batch adsorption study.
The antimicrobial properties of this compound have been investigated against various bacteria, including Escherichia coli and Staphylococcus aureus.
Experimental Protocol: Disc Diffusion Method for Antimicrobial Susceptibility
-
Bacterial Culture Preparation: Prepare a standardized suspension of the target bacterium (e.g., to 0.5 McFarland standard).
-
Inoculation of Agar (B569324) Plates: Uniformly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Application of Dye: Impregnate sterile paper discs (6 mm in diameter) with a known concentration of this compound solution.
-
Incubation: Place the impregnated discs onto the surface of the inoculated agar plates. Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the clear zone of growth inhibition around each disc in millimeters. A larger zone indicates greater antimicrobial activity.
Toxicological Profile
This compound is recognized as a pollutant in textile industry wastewater and can be toxic to aquatic organisms. Studies on fish, such as Tilapia mossambica, have shown that exposure to the dye can lead to hematological changes (decreased red blood cells, increased white blood cells) and histological abnormalities in tissues like the gills and liver. Research has also demonstrated that bioremediation of the dye-containing water with specific bacterial strains can significantly reduce its toxicity.
Analytical Characterization
Robust analytical methods are essential for the identification, quantification, and study of this compound. Spectroscopic techniques are the primary tools for its characterization.
Table 2: Spectroscopic Techniques for the Analysis of this compound
| Technique | Purpose | Key Information Obtained | Reference(s) |
|---|---|---|---|
| UV-Visible Spectroscopy | Quantification in solution, monitoring degradation/adsorption | Absorption maximum (λmax), concentration via Beer-Lambert law | |
| FTIR Spectroscopy | Structural analysis, functional group identification | Presence of azo (-N=N-), aromatic rings, quaternary ammonium groups | |
| Mass Spectrometry (MS) | Molecular weight determination, structural elucidation | Mass-to-charge (m/z) ratio of the molecular ion, fragmentation patterns |
| NMR Spectroscopy | Detailed structural elucidation | Chemical environment of protons (¹H NMR) and carbons (¹³C NMR) | |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Dissolve a precise amount of this compound in a suitable solvent (e.g., methanol/water). Filter the sample through a 0.22 µm syringe filter.
-
Chromatographic Separation (LC): Inject the sample into an HPLC system equipped with a C18 column to separate the compound from any impurities.
-
Ionization: Introduce the eluent from the LC into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI).
-
Mass Analysis (MS): The ionized molecules are guided into a mass analyzer (e.g., quadrupole), which selects the precursor ion corresponding to the protonated molecule of this compound.
-
Fragmentation (MS/MS): The selected precursor ions can be fragmented in a collision cell (Collision-Induced Dissociation - CID) to obtain structural information.
-
Detection and Data Analysis: A detector records the m/z ratio of the precursor and fragment ions, allowing for confirmation of the molecular weight and structural features.
Caption: Logical workflow for the analysis of this compound via LC-MS.
References
The Dawn of a New Hue: A Technical History of Cationic Azo Dyes
For decades, the vibrant world of synthetic dyes had a limitation: effectively coloring the burgeoning class of synthetic fibers. The advent of polyacrylonitrile (B21495) (acrylic) fibers in the 1950s presented a unique challenge and, in turn, catalyzed the development of a new class of colorants – cationic azo dyes. This technical guide delves into the historical development of these essential dyes, tracing their origins, key structural innovations, and the scientific principles that established them as the primary choice for coloring acrylic and other anionic-modified synthetic fibers.
The commercial production of acrylic fibers in the 1950s, such as DuPont's Orlon, created an immediate need for dyes that could form a strong and lasting bond with the polymer.[1] Unlike natural fibers like cotton or wool, early synthetic fibers lacked the necessary functional groups for effective dyeing with existing dye classes. The breakthrough came with the incorporation of anionic groups into the acrylic polymer backbone, creating negatively charged sites that could attract and bind positively charged dye molecules.[2] This innovation paved the way for the rise of cationic dyes, a class of colorants that had been known since the synthesis of Mauveine by W.H. Perkin in 1856, but had seen limited use due to their poor fastness on natural fibers.[1][3]
The renewed interest in cationic dyes in the mid-20th century spurred chemists to explore the vast and versatile chemistry of azo compounds. Azo dyes, characterized by the nitrogen-nitrogen double bond (-N=N-), were already a dominant class of synthetic colorants due to their straightforward synthesis and wide color gamut. The challenge lay in introducing a permanent positive charge into the azo dye structure.
The Birth of the Cationic Azo Chromophore: Key Structural Developments
The core innovation in the development of cationic azo dyes was the incorporation of a quaternary ammonium (B1175870) group, a permanently cationic moiety, into the dye molecule. This was typically achieved in one of two ways:
-
Incorporation into the Diazo Component: An aromatic amine containing a quaternary ammonium salt was used as the starting material for the diazotization reaction.
-
Incorporation into the Coupling Component: The coupling agent, the molecule that reacts with the diazonium salt to form the azo dye, would contain the cationic group.
Early patents from the late 1950s reveal the pioneering work in this area. For instance, a 1959 patent assigned to DuPont describes the synthesis of water-soluble cationic azo dyes for acid-modified acrylic and polyester (B1180765) fibers.[4] This patent references an even earlier patent, U.S. Patent 2,821,526, indicating that research and development in this area were well underway by the mid-1950s. These early cationic azo dyes often featured a quaternary ammonium group attached to the aromatic ring of the diazo component via an acylamino or similar linking group.
The general synthetic pathway for these early cationic azo dyes followed the well-established two-step process of diazotization and azo coupling.
As the demand for a wider palette of colors for acrylic fibers grew, so did the structural diversity of cationic azo dyes. Research focused on modifying both the diazo and coupling components to achieve different shades, improve lightfastness, and enhance dyeing properties. The introduction of heterocyclic moieties, both as diazo components and coupling components, proved to be a particularly fruitful avenue for creating brilliant and high-performance dyes.
From Laboratory to Industry: Major Players and Commercial Dyes
Several major chemical companies were at the forefront of cationic azo dye development. In the United States, DuPont was a key innovator, as evidenced by their early patents for dyes specifically designed for their Orlon acrylic fiber. In Europe, Swiss chemical giant J.R. Geigy S.A. (later Ciba-Geigy) was a significant contributor to the field, introducing the Irgalan range of pre-metallized dyes in 1951, which, while not cationic azo dyes, demonstrated their expertise in dye chemistry for synthetic fibers. The German chemical industry, with companies like BASF , Bayer , and Hoechst (which later formed the I.G. Farben cartel), also played a pivotal role in the development and production of a wide array of synthetic dyes, including those for new synthetic fibers.
The commercial success of these dyes led to the establishment of well-known trade names that became synonymous with high-quality color for acrylics. These include:
-
Maxon (Ciba-Geigy)
-
Astrazon (Bayer, later DyStar)
-
Basacryl (BASF)
While specific, quantitative historical data on the tinctorial strength and fastness properties of the very first cationic azo dyes is scarce in readily available literature, the enduring success of these commercial ranges attests to their superior performance on acrylic fibers compared to other dye classes at the time. The table below provides a qualitative overview of the properties of early cationic azo dyes.
| Property | Description |
| Tinctorial Strength | Generally high, allowing for the production of deep, vibrant shades with relatively low dye concentrations. |
| Lightfastness | A significant improvement over the basic dyes of the 19th century when applied to acrylic fibers. Varied depending on the specific chemical structure. |
| Wash Fastness | Excellent, due to the strong ionic bond formed between the cationic dye and the anionic sites in the acrylic fiber. |
| Color Range | Initially focused on yellows, oranges, and reds, the palette rapidly expanded to include a full spectrum of colors, including brilliant blues and greens, through structural modification. |
Experimental Protocols: A Glimpse into the Past
The following experimental protocol is a representative example of the synthesis of a cationic azo dye from the mid-20th century, based on the procedures described in historical patents.
Synthesis of a Representative Cationic Azo Dye (circa 1959)
This procedure outlines the synthesis of a yellow cationic azo dye via the diazotization of an aminophenyl quaternary ammonium salt and subsequent coupling with a pyrazolone (B3327878) derivative, as inspired by the work of the time.
Methodology:
Part 1: Diazotization of (p-aminophenacyl)trimethylammonium chloride
-
(p-aminophenacyl)trimethylammonium chloride is dissolved in a dilute solution of hydrochloric acid.
-
The solution is cooled to a temperature between 0 and 5 °C in an ice-salt bath.
-
A pre-cooled aqueous solution of sodium nitrite is added dropwise to the amine solution while maintaining the temperature below 5 °C with vigorous stirring.
-
After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at the same temperature to ensure complete diazotization. The presence of excess nitrous acid can be tested with starch-iodide paper.
Part 2: Azo Coupling
-
In a separate vessel, 3-methyl-1-phenyl-5-pyrazolone is dissolved in an aqueous solution of sodium carbonate.
-
This solution is cooled to between 5 and 10 °C.
-
The cold diazonium salt solution from Part 1 is slowly added to the stirred solution of the coupling component.
-
The pH of the reaction mixture is maintained between 8 and 9 by the periodic addition of a sodium carbonate solution.
-
The reaction mixture is stirred for one to two hours, allowing the coupling reaction to go to completion.
Part 3: Isolation of the Dye
-
The resulting dye slurry is salted out by the addition of sodium chloride to decrease its solubility in water.
-
The precipitated dye is collected by filtration.
-
The filter cake is washed with a saturated sodium chloride solution to remove impurities.
-
The final dye product is dried in an oven at a moderate temperature.
The Enduring Legacy
The development of cationic azo dyes was a pivotal moment in the history of synthetic colorants. It not only solved the pressing issue of dyeing acrylic fibers but also ushered in an era of vibrant, long-lasting colors for a wide range of synthetic materials. The fundamental principles of their synthesis and their ionic interaction with anionic-modified fibers remain relevant today. While the dye industry continues to evolve with a greater emphasis on sustainability and environmental considerations, the foundational chemistry of cationic azo dyes laid in the mid-20th century continues to be the bedrock upon which modern cationic colorants are built.
References
Toxicological Profile of Basic Red 18: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the toxicological profile of Basic Red 18 (C.I. 11085; CAS No. 14097-03-1), a cationic monoazo dye. The information is intended for researchers, scientists, and drug development professionals to support safety assessments and guide further investigation. While comprehensive toxicological data for this compound is limited, this guide synthesizes available information on its acute toxicity, genotoxicity, and potential mechanisms of action, supplemented with data from structurally similar compounds where necessary.
Chemical and Physical Properties
This compound is a dark red powder with the molecular formula C19H25Cl2N5O2 and a molecular weight of 426.34 g/mol .[1] It is a cationic dye, a characteristic that influences its interaction with biological molecules and surfaces.
Acute Toxicity
Quantitative data on the acute mammalian toxicity of this compound is scarce. However, a safety data sheet for a closely related substance, Basic Red 1:1, provides an acute oral LD50 in rats.[2] In aquatic ecosystems, this compound has demonstrated significant toxicity to fish.
Table 1: Acute Toxicity Data
| Test Organism | Route of Exposure | Endpoint | Result |
| Rat (Male/Female) | Oral | LD50 | 449 mg/kg bw (for Basic Red 1:1)[2] |
| Tilapia mossambica (Tilapia fish) | Waterborne | Mortality | 30% at 100 ppm[3] |
| Tilapia mossambica (Tilapia fish) | Waterborne | Mortality | 70% at 200 ppm[3] |
Experimental Protocols
Acute Oral Toxicity in Rats (based on OECD Guideline 423 for Basic Red 1:1)
-
Test Animals: Healthy, young adult rats (male and female).
-
Dosage: A single dose of the test substance was administered.
-
Administration: The substance was likely administered by oral gavage.
-
Observation Period: Animals were observed for signs of toxicity and mortality for a standard period, typically 14 days.
-
Endpoint: The LD50 (Lethal Dose, 50%) was calculated, representing the statistically estimated dose that would be lethal to 50% of the test animals.
Aquatic Toxicity in Tilapia mossambica
-
Test Organism: Tilapia mossambica fish.
-
Exposure: Fish were exposed to different concentrations of this compound (100 ppm and 200 ppm) in water.
-
Duration: The exposure duration was not explicitly specified in the available literature.
-
Endpoint: Mortality rates were recorded at each concentration.
-
Additional Parameters: The study also investigated hematological and histological changes in the fish. Fish exposed to this compound showed a decrease in red blood cells (RBC) and hemoglobin (Hb), and an increase in white blood cells (WBC), indicating haemotoxicity. Histological abnormalities were observed in the gill, liver, and intestine of the exposed fish.
Genotoxicity
Experimental Protocols
Ames Test (General Protocol)
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.
-
Test System: Histidine-requiring mutant strains of Salmonella typhimurium (e.g., TA98, TA100). These strains cannot grow in a histidine-deficient medium unless a reverse mutation (back mutation) occurs.
-
Metabolic Activation: The test is typically performed with and without a mammalian metabolic activation system (S9 mix), usually derived from rat liver homogenate, to mimic mammalian metabolism.
-
Procedure:
-
The bacterial strains are exposed to various concentrations of the test substance, both with and without the S9 mix.
-
The treated bacteria are plated on a minimal glucose agar (B569324) medium lacking histidine.
-
The plates are incubated for 48-72 hours.
-
-
Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize histidine) compared to the negative control.
References
An In-depth Technical Guide to the Solubility and Stability of Basic Red 18 in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Basic Red 18, a cationic monoazo dye, is utilized in various industrial applications, notably in textiles. Its efficacy and environmental fate are intrinsically linked to its behavior in aqueous systems. This technical guide provides a comprehensive overview of the solubility and stability of this compound in aqueous solutions. The document details its solubility characteristics under varying conditions, explores its stability profile in the context of hydrolysis and photodegradation, and furnishes detailed experimental protocols for the assessment of these properties. The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development and other fields where the aqueous behavior of organic dyes is of paramount importance.
Introduction
This compound, also known by its Colour Index name C.I. 11085, is a synthetic organic dye characterized by a monoazo chromophore and a quaternary ammonium (B1175870) group, which imparts its cationic nature.[1] Its chemical structure is 2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium chloride. The presence of the azo bond and aromatic rings is responsible for its color, while the cationic charge facilitates its interaction with anionic substrates.[1] Understanding the solubility and stability of this compound in aqueous solutions is fundamental to optimizing its applications and assessing its environmental impact.
This guide synthesizes available data on the aqueous solubility and stability of this compound, presents methodologies for their determination, and provides visual representations of key processes to aid in comprehension.
Solubility of this compound in Aqueous Solutions
The solubility of a dye in an aqueous medium is a critical parameter that influences its application, bioavailability, and environmental distribution. The solubility of this compound, a water-soluble dye, is dependent on several factors, most notably temperature and pH.
Effect of Temperature
The solubility of this compound in water generally increases with temperature. This is a common characteristic for most solid solutes where the dissolution process is endothermic.
| Temperature (°C) | Solubility (g/L) |
| 60 | 30[2] |
Effect of pH
The pH of the aqueous solution can significantly influence the solubility of this compound. As a cationic dye with a quaternary ammonium group, it possesses a permanent positive charge. However, the overall molecule's properties can be affected by the pH. For azo dyes containing basic groups like amines, decreasing the pH can lead to the formation of a more soluble cationic species.[3]
Stability of this compound in Aqueous Solutions
The stability of this compound in aqueous solutions is a measure of its resistance to degradation under various environmental conditions. The primary degradation pathways for azo dyes in aqueous environments are hydrolysis and photodegradation.
Hydrolytic Stability
Hydrolysis involves the cleavage of chemical bonds by the addition of water. The azo bond in this compound can be susceptible to cleavage under certain conditions, leading to the formation of smaller aromatic amines. The rate of hydrolysis is often dependent on pH and temperature. While specific kinetic data for the hydrolysis of this compound is not extensively documented, the general mechanism for azo dye hydrolysis involves the breakdown of the azo linkage.
Photostability
Photostability refers to the ability of a dye to resist degradation upon exposure to light. This compound exhibits a notable degree of photostability in the absence of a photocatalyst. One study indicated that the direct photodegradation of this compound was minimal, with only 2% degradation observed.[1] This suggests that the chromophore of this compound is relatively resistant to photolytic cleavage under normal light conditions.
| Condition | Degradation | Reference |
| Direct Photodegradation (no catalyst) | 2% |
Thermal Stability
This compound demonstrates good thermal stability in aqueous solutions. It has been noted that during high-temperature dyeing processes at 120 °C, the color of the dye remains unchanged, indicating its resistance to thermal degradation under these conditions.
Experimental Protocols
This section provides detailed methodologies for the determination of the solubility and stability of this compound in aqueous solutions.
Determination of Aqueous Solubility
This protocol outlines a method for determining the solubility of this compound in water at various temperatures to construct a solubility curve.
Materials:
-
This compound dye
-
Distilled or deionized water
-
Temperature-controlled water bath or hot plate
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Magnetic stirrer and stir bars
-
UV-Vis Spectrophotometer
-
Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of flasks containing a known volume of distilled water.
-
Place the flasks in a temperature-controlled water bath set to the desired temperatures (e.g., 20°C, 40°C, 60°C, 80°C).
-
Stir the solutions vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, allow the solutions to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to the corresponding temperature to avoid precipitation.
-
Immediately filter the collected supernatant through a 0.45 µm syringe filter to remove any undissolved solid particles.
-
-
Analysis:
-
Dilute the filtered, saturated solution with a known volume of distilled water to bring the absorbance within the linear range of the UV-Vis spectrophotometer.
-
Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound.
-
Determine the concentration of the dye in the diluted solution using a pre-established calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution, accounting for the dilution factor.
-
Express the solubility in grams per liter (g/L).
-
-
Solubility Curve:
-
Repeat the procedure for each temperature.
-
Plot the solubility (g/L) as a function of temperature (°C) to generate the solubility curve.
-
Workflow for Solubility Determination:
References
Methodological & Application
Application Notes: Basic Red 18 as a Biological Stain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Basic Red 18, a cationic monoazo dye, for use as a biological stain. While primarily utilized in the textile industry, its properties suggest potential applications in biological research, particularly for staining nucleic acids in fixed cells.
Principle of Staining
This compound is a cationic dye, meaning it carries a permanent positive charge.[1][2] This positive charge is the primary driver of its staining mechanism, which is based on electrostatic interactions.[1][2] In a biological context, the positively charged dye molecules are attracted to and bind with negatively charged (anionic) components within cells and tissues.[2]
The primary targets for this compound within a cell are nucleic acids (DNA and RNA), which are rich in negatively charged phosphate (B84403) groups. This affinity makes this compound a candidate for use as a nuclear and cytoplasmic stain, as it can highlight the nucleus (rich in DNA) and ribosomes in the cytoplasm (rich in RNA). The binding of the dye's red chromophore to these macromolecules allows for their visualization under a microscope.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound relevant to its application as a biological stain. It is important to note that while some photophysical parameters are available, performance metrics like quantum yield and fluorescence lifetime are not definitively reported in the available literature and may require experimental verification.
| Property | Value / Description | Reference(s) |
| Chemical Class | Cationic Azo Dye | |
| C.I. Name | This compound | |
| C.I. Number | 11085 | |
| CAS Number | 14097-03-1 | |
| Molecular Formula | C₁₉H₂₅Cl₂N₅O₂ | |
| Molecular Weight | 426.34 g/mol | |
| Appearance | Dark red powder | |
| Solubility | Soluble in water | |
| Absorption Maximum (λmax) | 540–550 nm (in aqueous solution) |
Experimental Protocols
Note: The following protocols are generalized based on the principles of using cationic dyes for biological staining. Optimization for specific cell types, tissues, and experimental conditions is highly recommended.
Protocol 1: Staining Nucleic Acids in Fixed Cultured Cells
This protocol outlines the steps for using this compound as a nuclear counterstain in fixed cell preparations for fluorescence microscopy.
Materials:
-
This compound dye
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS) (Optional)
-
Mounting medium
-
Glass slides and coverslips
-
Fluorescence microscope
Procedure:
-
Cell Culture and Preparation: Grow cells to the desired confluency on glass coverslips in a culture dish.
-
Fixation: Aspirate the culture medium and wash the cells with PBS. Add the fixation solution and incubate for 10-15 minutes at room temperature to preserve cell morphology.
-
Washing: Aspirate the fixation solution and wash the cells three times with PBS.
-
Permeabilization (Optional): If staining intracellular structures is desired, add a permeabilization solution and incubate for 5-10 minutes. This step allows the dye to cross the cell membrane. For staining only the cell surface, this step should be skipped.
-
Washing: If permeabilized, wash the cells three times with PBS.
-
Staining: Prepare a working solution of this compound by diluting a stock solution in PBS to a final concentration of 1-5 µM. Add the staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.
-
Washing: Aspirate the staining solution and wash the cells three times with PBS to remove any unbound dye.
-
Mounting: Mount the coverslip onto a glass slide using a suitable mounting medium.
-
Visualization: Visualize the stained cells using a fluorescence microscope with filters appropriate for excitation around 540-550 nm and emission collection around 580-600 nm. Bright red fluorescence is expected to be localized in the nucleus, with potentially more intense staining in the nucleoli due to high rRNA concentration. A fainter red signal may be observed in the cytoplasm due to the presence of RNA.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for using this compound as a biological stain for fixed cells.
Caption: Workflow for staining fixed cells with this compound.
Disclaimer
While this compound is a documented cationic azo dye, specific protocols for its routine use as a histological or cytological stain are not extensively found in peer-reviewed literature. The information and protocols provided here are based on the general principles of cationic dyes and their interaction with biological tissues. Researchers should be aware that this dye has been studied for its potential toxic and ecotoxic effects. Therefore, appropriate safety precautions should be taken, and the protocols should be optimized for specific research applications.
References
Application Notes and Protocols: Basic Red 18 in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basic Red 18 is a cationic, monoazo fluorescent dye with applications in visualizing negatively charged cellular components in both live and fixed cells.[1] Its permanent positive charge facilitates electrostatic interactions with anionic biomolecules such as nucleic acids (DNA and RNA) and components of mitochondria.[1][2] This document provides detailed application notes and protocols for the utilization of this compound in fluorescence microscopy.
Physicochemical and Spectroscopic Properties
A summary of the key properties of this compound is presented below. This data is essential for designing imaging experiments. While some photophysical parameters like quantum yield and fluorescence lifetime are not definitively reported, typical values for similar red fluorescent dyes are provided for reference and should be experimentally verified for specific applications.[3][4]
| Property | Value | Reference(s) |
| Chemical Formula | C₂₁H₂₁ClN₅O₂·Cl | |
| Molecular Weight | 446.33 g/mol | |
| Dye Class | Cationic, Monoazo | |
| Appearance | Dark red powder | |
| Maximum Absorption (λmax) | ~540-550 nm | |
| Maximum Emission (λem) | ~570 nm | |
| Molar Absorptivity (ε) | Not Specified | |
| Fluorescence Quantum Yield (Φf) | Not Specified (Typical for red dyes: 0.58) | |
| Fluorescence Lifetime (τf) | Not Specified (Typical for red dyes: ~2–4 ns) | |
| Photostability | Superior to Rhodamine B |
Mechanism of Action
The primary staining mechanism of this compound is based on electrostatic attraction. The cationic nature of the dye leads to its accumulation in cellular compartments with a high negative charge density. This includes the nucleus, which is rich in anionic phosphate (B84403) groups from DNA and RNA, and the mitochondria, which maintain a negative membrane potential.
Proposed staining mechanism of this compound.
Applications in Fluorescence Microscopy
This compound can be used as a fluorescent stain for various applications, including:
-
Nucleic Acid Staining: Due to its affinity for the negatively charged phosphate backbone of DNA and RNA, this compound can be used to visualize the nucleus in fixed cells.
-
Mitochondrial Staining: The cationic nature of the dye allows it to accumulate in mitochondria in response to the negative mitochondrial membrane potential, making it a potential probe for mitochondrial visualization in live cells.
-
General Cellular Staining: It can serve as a general cytoplasmic and nuclear stain in both live and fixed cells.
Experimental Protocols
1. Preparation of Stock and Working Solutions
-
Stock Solution: Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous DMSO. Vortex thoroughly to ensure the dye is completely dissolved. Store the stock solution in small aliquots at -20°C, protected from light.
-
Staining (Working) Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution in a serum-free cell culture medium or an appropriate buffer (e.g., PBS) to a final working concentration. A starting concentration range of 0.1 to 5 µM is recommended. The optimal concentration should be determined experimentally for each cell type and application to balance signal intensity and potential cytotoxicity.
2. Live-Cell Staining Protocol
This protocol is suitable for visualizing mitochondria and general cell morphology in living cells.
Workflow for live-cell staining with this compound.
Detailed Steps:
-
Seed cells on a suitable imaging dish or plate and culture to the desired confluency.
-
Prepare the staining solution by diluting the this compound stock solution in pre-warmed, serum-free cell culture medium to the desired working concentration (e.g., 0.1-5 µM).
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the pre-warmed staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator. Incubation times may need to be optimized.
-
Remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete culture medium to remove unbound dye.
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with filters appropriate for excitation around 550 nm and emission around 570 nm.
3. Fixed-Cell Staining Protocol
This protocol is suitable for staining the nucleus and other basophilic structures in fixed cells.
Workflow for staining fixed adherent cells.
Detailed Steps:
-
Seed adherent cells on sterile glass coverslips in a culture plate and grow to 50-70% confluency.
-
Carefully aspirate the culture medium and gently wash the cells twice with PBS (pH 7.4).
-
Fix the cells by adding 4% paraformaldehyde (PFA) in PBS and incubating for 15-20 minutes at room temperature.
-
Aspirate the PFA solution and wash the coverslips three times with PBS for 5 minutes each.
-
Prepare the staining solution by diluting the this compound stock solution to a final concentration of 1-5 µM in PBS.
-
Add the staining solution to the coverslips and incubate for 15-30 minutes at room temperature, protected from light. Optimal staining concentration and incubation time may vary depending on the cell type.
-
Aspirate the staining solution and wash the cells 2-3 times with PBS for 5 minutes each to remove unbound dye.
-
Mount the coverslip onto a clean microscope slide using an aqueous, anti-fade mounting medium.
-
Visualize the stained cells using a fluorescence microscope equipped with filters appropriate for excitation around 540-550 nm and emission collection around 580-600 nm (e.g., a standard Cy3/TRITC filter set). Properly stained cells will exhibit bright red fluorescence localized within the nucleus.
Summary of Staining Parameters
| Parameter | Live-Cell Staining | Fixed-Cell Staining |
| Stock Solution | 1-10 mM in DMSO | 1 mM in DMSO or deionized H₂O |
| Working Concentration | 0.1 - 5 µM | 1 - 5 µM |
| Incubation Time | 15 - 30 minutes | 15 - 30 minutes |
| Incubation Temperature | 37°C | Room Temperature |
| Staining Vehicle | Serum-free culture medium | PBS |
Performance and Comparison with Other Dyes
This compound offers certain advantages, such as superior photostability compared to Rhodamine B, which is beneficial for time-lapse imaging. However, its performance should be compared with other commonly used fluorescent dyes to determine its suitability for a specific application.
| Dye | Excitation (nm) | Emission (nm) | Quantum Yield | Photostability | Primary Target(s) |
| This compound | ~540-550 | ~570 | Not Specified | High | Nucleic acids, Mitochondria |
| Rhodamine B | ~550 | ~570 | ~0.70 | Moderate | General cellular structures |
| Cyanine3 (Cy3) | ~550 | ~570 | ~0.15 | High | Conjugated to antibodies, nucleic acids |
| Alexa Fluor 555 | ~555 | ~565 | ~0.10 | Very High | Conjugated to antibodies, nucleic acids |
| Nile Red | ~530-560 | ~600-650 | Variable | Good | Intracellular lipid droplets |
| BODIPY 493/503 | ~480-500 | ~510-540 | High | Good | Intracellular lipid droplets |
Note: The quantum yield and fluorescence lifetime for this compound are not definitively reported in the available literature. The values provided for other dyes are typical and can vary with the environment.
Considerations for Drug Development
While there is no direct evidence of this compound being used as a therapeutic agent in drug development, its properties are relevant in the following contexts:
-
Toxicity Screening: As a cationic azo dye, understanding its cytotoxicity is important. The provided staining protocols recommend titrating the dye concentration to minimize toxic effects. A neutral red uptake assay can be performed to assess the cytotoxicity of this compound.
-
Model Compound: this compound can be used as a model cationic compound in studies related to drug delivery and uptake mechanisms, particularly for compounds that target negatively charged cellular compartments.
-
Antimicrobial Research: Some studies have investigated the antimicrobial properties of azo dyes, which could inspire the design of new antimicrobial agents, though toxicity remains a significant hurdle.
Troubleshooting
-
Weak Signal: Increase the concentration of this compound or the incubation time. Ensure that the microscope filters are appropriate for the dye's excitation and emission spectra.
-
High Background: Decrease the concentration of this compound. Ensure thorough washing to remove unbound dye.
-
Photobleaching: Although relatively photostable, minimize light exposure by using neutral density filters, reducing illumination intensity, and decreasing exposure times.
-
Cytotoxicity (Live-Cell Imaging): Decrease the dye concentration and/or incubation time. Ensure the use of a healthy cell population.
Conclusion
This compound is a versatile and cost-effective fluorescent dye for visualizing cellular structures rich in negative charges. Its superior photostability makes it a valuable tool for certain fluorescence microscopy applications. However, researchers should empirically optimize staining conditions for their specific cell types and experimental goals and consider its potential toxicity in live-cell imaging. Further characterization of its photophysical properties will enhance its utility in quantitative microscopy studies.
References
Application Notes and Protocols for Staining Acrylic Fibers with Basic Red 18
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basic Red 18 is a cationic azo dye highly effective for staining acrylic (polyacrylonitrile) fibers. Its positively charged chromophore forms strong ionic bonds with the anionic functional groups (sulfonate and carboxylate) present in the acrylic polymer.[1][2][3] This interaction results in vibrant, long-lasting coloration with good fastness properties, making it a valuable tool for visualizing and analyzing acrylic fibers in various research applications.[2][4] The staining process is typically carried out in a weakly acidic environment to ensure optimal dye uptake and stability. Careful control of temperature and dye concentration is crucial for achieving uniform and reproducible staining.
Physicochemical and Staining Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Chemical Identity | ||
| C.I. Name | This compound | |
| CAS Number | 14097-03-1 | |
| Molecular Formula | C₁₉H₂₅Cl₂N₅O₂ | |
| Molecular Weight | 426.34 g/mol | |
| Spectroscopic Properties | ||
| Absorption Maximum (λmax) | 540–550 nm (in aqueous solution) | |
| Physical Properties | ||
| Appearance | Dark red powder | |
| Solubility in Water | 30 g/L (at 60°C) | |
| Staining Characteristics | ||
| Optimal pH Range | 3.5 - 5.5 | |
| Light Fastness (Blue Wool Scale) | 3 - 5 | |
| F-Value (Dyeing Rate) | 0.39 | |
| Compatibility Value (K) | 3 |
Staining Mechanism
The staining of acrylic fibers with this compound is a multi-step process governed by electrostatic interactions. The key stages are outlined below.
Caption: Staining mechanism of this compound on acrylic fibers.
-
Adsorption: The cationic this compound dye molecules are rapidly attracted to and adsorbed onto the negatively charged surface of the acrylic fibers in the dyebath.
-
Diffusion: As the temperature of the dyebath is raised above the glass transition temperature (Tg) of the acrylic fiber (typically around 80-95°C), the polymer chains become more mobile. This increased mobility creates temporary voids, allowing the adsorbed dye molecules to diffuse from the surface into the interior of the fiber.
-
Fixation: Once inside the fiber, the cationic dye molecules form strong, stable ionic bonds with the anionic sulfonate (-SO₃⁻) and carboxylate (-COO⁻) groups within the polymer structure. This step "fixes" the dye within the fiber, resulting in good wash fastness.
Experimental Protocols
Preparation of Staining Solutions
1. Stock Staining Solution (1% w/v):
-
Weigh 1.0 g of this compound powder.
-
Dissolve it in 100 mL of distilled water.
-
Gentle heating (up to 60°C) and stirring may be necessary to ensure the dye is fully dissolved.
-
Allow the solution to cool to room temperature.
-
Filter the solution to remove any undissolved particles.
2. Working Staining Solution (0.1% w/v):
-
Take 10 mL of the 1% stock solution and dilute it with 90 mL of distilled water.
-
To prepare a buffered working solution for optimal staining, add acetic acid and sodium acetate (B1210297) to achieve a pH between 4.0 and 5.0. A typical buffer can be prepared by adding 1 mL of glacial acetic acid to the 100 mL working solution and adjusting the pH with a sodium acetate solution.
Protocol for Staining Acrylic Fibers
This protocol is a general guideline and may require optimization based on the specific type of acrylic fiber and the desired staining intensity.
Caption: Experimental workflow for staining acrylic fibers.
Materials and Equipment:
-
Acrylic fibers
-
This compound working staining solution (pH 4.0-5.0)
-
Distilled water
-
Non-ionic detergent (optional, for post-wash)
-
Beakers or other suitable staining vessels
-
Hot plate with magnetic stirrer
-
Thermometer
-
Fume hood
Procedure:
-
Fiber Preparation: Ensure the acrylic fibers are clean. If they contain any oils or sizing agents from manufacturing, pre-wash them with a non-ionic detergent and rinse thoroughly with distilled water.
-
Dye Bath Preparation: Prepare the required volume of the 0.1% working staining solution, ensuring the pH is adjusted to between 4.0 and 5.0. The liquor ratio (ratio of the weight of the fiber to the volume of the dye bath) should be between 1:20 and 1:50 to ensure even dyeing.
-
Staining:
-
Place the acrylic fibers into the staining vessel with the cold working solution.
-
Begin heating the solution while stirring gently.
-
Raise the temperature rapidly to about 75°C.
-
From 75°C to 95°C, increase the temperature slowly and controllably, at a rate of approximately 1°C per minute. This gradual increase is critical to prevent rapid, uneven dye uptake.
-
Hold the temperature at 95°C for 30 to 60 minutes, continuing to stir gently. The exact time will depend on the desired depth of shade.
-
-
Cooling and Rinsing:
-
After the incubation period, turn off the heat and allow the dye bath to cool down slowly. Rapid cooling can set wrinkles in the fibers.
-
Once cooled, remove the fibers and rinse them thoroughly with cold running water until the rinse water is clear.
-
-
Washing (Optional): For applications requiring high fastness, a post-wash can be performed. Wash the stained fibers in a solution containing a non-ionic detergent at 40-50°C for 10-15 minutes, then rinse again with water.
-
Drying: Allow the stained fibers to air dry or dry in a low-temperature oven.
Troubleshooting
Caption: Troubleshooting logic for uneven staining.
1. Uneven or Speckled Staining:
-
Cause: The dye may have been added to a hot bath, or the temperature may have been increased too quickly, causing the dye to "strike" the fiber surface unevenly. Another cause could be residual sizing or oils on the fibers.
-
Solution: Always add the fibers to a cold dye bath and follow the recommended slow heating rate. Ensure fibers are properly scoured before staining. Using a leveling or retarding agent can also help to slow down the initial dye uptake.
2. Weak Staining:
-
Cause: The pH of the dye bath may be outside the optimal range (4.0-5.0), the dye concentration may be too low, or the incubation time or temperature may be insufficient.
-
Solution: Verify the pH of the dye bath and adjust with acetic acid/sodium acetate as needed. Increase the dye concentration in the working solution or extend the incubation time at 95°C.
3. Poor Reproducibility:
-
Cause: Inconsistent control over key parameters such as pH, temperature ramp rate, incubation time, and liquor ratio.
-
Solution: Carefully document and control all experimental variables. Use a buffered system to maintain a stable pH. Employ a programmable water bath or hot plate for precise temperature control.
Safety Precautions
-
This compound is a chemical dye. Always handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area or a fume hood, especially when handling the dye powder and during the heating steps.
-
Consult the Safety Data Sheet (SDS) for this compound before use for complete safety and handling information.
References
Application Notes and Protocols for the Photocatalytic Degradation of Basic Red 18
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental investigation of the photocatalytic degradation of the azo dye Basic Red 18. The protocols outlined below are based on established methodologies and are intended to assist researchers in designing and conducting their own experiments for environmental remediation studies and the development of advanced oxidation processes.
Introduction
This compound is a cationic azo dye widely used in the textile industry. Due to its complex aromatic structure, it is resistant to conventional wastewater treatment methods, posing a significant environmental concern. Photocatalysis, an advanced oxidation process, has emerged as a promising technology for the degradation of such recalcitrant organic pollutants. This process typically utilizes semiconductor photocatalysts, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), which upon irradiation with a suitable light source, generate highly reactive oxygen species (ROS) that can break down the dye molecules into simpler and less harmful compounds.
Experimental Protocols
This section details the methodologies for conducting photocatalytic degradation experiments of this compound.
Materials and Reagents
-
This compound (C.I. 11085)
-
Photocatalyst:
-
Distilled or deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Photoreactor equipped with a light source (e.g., UV lamp, visible light lamp)
-
Magnetic stirrer
-
UV-Vis Spectrophotometer
-
Centrifuge or filtration system
-
Total Organic Carbon (TOC) analyzer (optional)
-
Chemical Oxygen Demand (COD) analysis kit (optional)
Preparation of Dye Solution and Catalyst Suspension
-
Prepare a stock solution of this compound (e.g., 1000 mg/L) by dissolving a known amount of the dye in distilled water.
-
Prepare working solutions of desired concentrations (e.g., 10, 20, 50 mg/L) by diluting the stock solution.
-
Prepare the photocatalyst suspension by dispersing a specific amount of the photocatalyst (e.g., 0.1 to 2.5 g/L) in the dye solution.
Photocatalytic Degradation Procedure
-
Adsorption-Desorption Equilibrium: Before irradiation, stir the photocatalyst suspension in the dark for a specific period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.
-
pH Adjustment: Adjust the initial pH of the solution to the desired value using HCl or NaOH, as pH can significantly influence the degradation efficiency.
-
Photoreaction: Irradiate the suspension using a suitable light source (e.g., UV lamp, halogen lamp) under continuous stirring.
-
Sampling: Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Sample Analysis:
-
Separate the photocatalyst from the collected samples by centrifugation or filtration.
-
Measure the absorbance of the supernatant at the maximum absorption wavelength (λmax) of this compound using a UV-Vis spectrophotometer to determine the remaining dye concentration.
-
(Optional) Analyze the samples for Total Organic Carbon (TOC) or Chemical Oxygen Demand (COD) to assess the extent of mineralization.
-
Control Experiments
To ensure that the degradation is due to photocatalysis, perform two control experiments:
-
Photolysis: Irradiate the dye solution without the photocatalyst.
-
Adsorption: Stir the dye solution with the photocatalyst in the dark.
Data Presentation
The quantitative data from the photocatalytic degradation experiments can be summarized in the following tables for clear comparison and analysis.
| Parameter Investigated | Conditions | Initial Concentration (mg/L) | Catalyst | Catalyst Dosage (g/L) | Degradation Efficiency (%) | Time (min) | Reference |
| Catalyst Type | pH 6.5, 125 min | 100 | TiO₂/Zeolite | 0.88 | 98.5 (actual) | 125 | |
| pH 7, 60 min | 20-100 | BiOI/ZnO | 1.5 | 85.1 | 60 | ||
| Catalyst Dosage | 150 min | - | Calcinated ZnO | 0.5 | 98.48 | 150 | |
| 150 min | - | Uncalcinated ZnO | 0.5 | 96.31 | 150 | ||
| 120 min | 11.21 | TiO₂-W | 2.0 | 71.5 | 120 | ||
| pH | 125 min | 100 | TiO₂/Zeolite | 0.88 | 98.5 (at pH 6.5) | 125 | |
| 60 min | 20-100 | BiOI/ZnO | 1.5 | 85.1 (at pH 7) | 60 | ||
| Initial Concentration | 20 min | 25 | Fenton/UV | - | 99.6 | 20 | |
| 30 min | 150 | Fenton/UV | - | 95.8 | 30 |
Mandatory Visualizations
Experimental Workflow
Generalized Mechanism of Photocatalytic Degradation of Azo Dyes
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Facile and green synthesis of ZnO nanoparticles for effective photocatalytic degradation of organic dyes and real textile wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Wastewater Treatment Studies Using Basic Red 18 as a Model Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basic Red 18 is a cationic azo dye widely used in the textile industry.[1] Due to its complex aromatic structure, it is resistant to degradation and poses a significant environmental concern when released in industrial wastewater.[2] Its vibrant color, water solubility, and representative azo linkage make it an excellent model compound for studying the efficacy of various wastewater treatment technologies. This document provides detailed application notes and protocols for the removal of this compound from aqueous solutions using common laboratory-scale techniques.
Chemical Properties of this compound [1][3][4]
| Property | Value |
| Chemical Formula | C₁₉H₂₅Cl₂N₅O₂ |
| Molecular Weight | 426.34 g/mol |
| CAS Number | 25198-22-5 |
| Appearance | Dark red powder |
| Class | Cationic monoazo dye |
Data Presentation: Comparative Efficacy of Treatment Methods
The following tables summarize quantitative data from various studies on the removal of this compound and structurally similar dyes using different wastewater treatment methods.
Table 1: Adsorption
| Adsorbent | Initial Conc. (mg/L) | Adsorbent Dose (g/L) | pH | Contact Time (min) | Removal Efficiency (%) | Reference |
| Montmorillonite (B579905) Clay | 25 - 750 | 0.5 | 4.0 | 30 | Up to 98% (Capacity: 530.6 mg/g) | |
| Fungal Biomass (Russula brevipes) | 10, 25, 50 | 1 | 6 | 60 | 90, 88, 86 | |
| Granular Ferric Hydroxide (B78521) (for Acid Red 18) | 77.5 | 2 | 5 | 85 | 78.59 | |
| Red Mud (for Acid Red 18) | 25 | 4 | 3 | 75 | >98.9 | |
| Multiwall Carbon Nanotubes (for Acid Red 18) | 25 | 0.4 | 3 | 120 | 98.2 |
Table 2: Advanced Oxidation Processes (AOPs)
| Process | Catalyst/Oxidant | Initial Conc. (mg/L) | pH | Reaction Time (min) | Degradation Efficiency (%) | COD/TOC Removal (%) | Reference |
| Fenton | Fe²⁺ / H₂O₂ | 50 | 3 | 18 | 98.5 (Color) | Up to 92 (COD) | |
| Photo-Fenton | Fe²⁺ / H₂O₂ / UV | - | 2.8 | 90 | 99.9 | - | |
| Photocatalysis (TiO₂) | TiO₂ Degussa P25 | - | - | - | Near complete color removal | Strong COD reduction | |
| Photocatalysis (TiO₂/Zeolite for Acid Red 18) | TiO₂/Zeolite | 100 | 6.5 | 125 | 96.3 - 98.5 | 53 (COD) | |
| Ozone-Electrolysis (for Acid Red 18) | - | 100 | - | - | High color and TOC removal | - | |
| Ozonation | O₃ | 20 - 70 | 4 & 10 | - | - | - |
Experimental Protocols
Adsorption Studies
This protocol describes a typical batch adsorption experiment to evaluate the removal of this compound using a solid adsorbent.
Materials:
-
This compound stock solution (1000 mg/L)
-
Adsorbent material (e.g., montmorillonite clay, activated carbon)
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Deionized water
-
Conical flasks (250 mL)
-
Orbital shaker
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Dye Solutions: Prepare a stock solution of this compound (1000 mg/L) by dissolving 1 g of the dye in 1 L of deionized water. Prepare working solutions of desired concentrations (e.g., 10, 25, 50, 100 mg/L) by diluting the stock solution.
-
Batch Adsorption:
-
Add a known amount of adsorbent (e.g., 0.1 g) to a series of 250 mL conical flasks.
-
Add 100 mL of the dye solution of a specific concentration to each flask.
-
Adjust the initial pH of the solutions to the desired value using 0.1 M HCl or 0.1 M NaOH.
-
Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) for a predetermined contact time (e.g., 60 minutes) at room temperature.
-
-
Sample Analysis:
-
After agitation, centrifuge the samples to separate the adsorbent.
-
Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound using a UV-Vis spectrophotometer. The λmax should be determined by scanning a dilute solution of the dye (e.g., 10 mg/L) over the visible spectrum.
-
Determine the final concentration of the dye using a pre-established calibration curve.
-
-
Data Analysis:
-
Calculate the percentage of dye removal using the following equation: Removal Efficiency (%) = ((C₀ - Cₑ) / C₀) * 100 where C₀ is the initial dye concentration and Cₑ is the equilibrium dye concentration.
-
Calculate the amount of dye adsorbed per unit mass of adsorbent (qₑ in mg/g) using: qₑ = ((C₀ - Cₑ) * V) / m where V is the volume of the solution (L) and m is the mass of the adsorbent (g).
-
To study the adsorption kinetics, samples can be withdrawn at different time intervals. For isotherm studies, the initial dye concentration is varied while keeping other parameters constant.
-
Photocatalytic Degradation
This protocol outlines the procedure for assessing the photocatalytic degradation of this compound using a semiconductor photocatalyst like TiO₂.
Materials:
-
This compound solution
-
Photocatalyst (e.g., TiO₂ P25)
-
Photoreactor with a UV or visible light source
-
Magnetic stirrer
-
Syringes and filters (0.45 µm)
-
UV-Vis Spectrophotometer or HPLC
Procedure:
-
Reaction Setup:
-
Prepare a suspension of the photocatalyst in the this compound solution of a known concentration in the photoreactor. A typical catalyst loading is 0.1 to 0.5 g/L.
-
Adjust the initial pH of the solution if required.
-
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the photocatalyst surface.
-
Photocatalytic Reaction:
-
Turn on the light source to initiate the photocatalytic reaction.
-
Maintain constant stirring throughout the experiment.
-
-
Sampling and Analysis:
-
Withdraw samples at regular time intervals.
-
Immediately filter the samples through a 0.45 µm syringe filter to remove the photocatalyst particles.
-
Analyze the filtrate for the concentration of this compound using a UV-Vis spectrophotometer or HPLC.
-
-
Data Analysis:
-
Calculate the degradation efficiency at each time point using the formula: Degradation (%) = ((C₀ - Cₜ) / C₀) * 100 where C₀ is the initial concentration after the dark adsorption period, and Cₜ is the concentration at time t.
-
Fenton and Photo-Fenton Oxidation
This protocol describes the degradation of this compound using the Fenton and photo-Fenton processes.
Materials:
-
This compound solution
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Sulfuric acid (H₂SO₄) for pH adjustment
-
Sodium hydroxide (NaOH) for quenching the reaction
-
Beakers and magnetic stirrer
-
UV lamp (for photo-Fenton)
-
UV-Vis Spectrophotometer
Procedure:
-
Reaction Setup:
-
Place a known volume of this compound solution in a beaker.
-
Adjust the pH of the solution to the acidic range (typically pH 2.5-3) using sulfuric acid.
-
-
Fenton Reaction:
-
Add a specific amount of FeSO₄·7H₂O to the solution and stir until dissolved.
-
Initiate the reaction by adding a predetermined volume of H₂O₂.
-
-
Photo-Fenton Reaction:
-
Follow the same procedure as the Fenton reaction, but additionally, irradiate the solution with a UV lamp.
-
-
Sampling and Analysis:
-
Take samples at different time intervals.
-
Quench the reaction in the samples by adding NaOH to raise the pH.
-
Centrifuge or filter the samples to remove the precipitated iron hydroxides.
-
Analyze the supernatant for the remaining this compound concentration.
-
-
Data Analysis: Calculate the degradation efficiency as described in the photocatalysis protocol.
Visualizations
Experimental Workflow for Adsorption Studies
Caption: Workflow for batch adsorption studies of this compound.
General Mechanism of Photocatalytic Degradation of Azo Dyes
References
Application Notes and Protocols: Antimicrobial Activity of Basic Red 18 Against Pathogenic Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basic Red 18 is a cationic azo dye that has demonstrated notable antimicrobial properties against a range of pathogenic bacteria. Its potential as an antimicrobial agent stems from its chemical structure, which allows for interaction with and disruption of microbial cell membranes. These application notes provide a summary of the antimicrobial activity of this compound, detailed protocols for its evaluation, and an overview of its proposed mechanism of action. The information presented herein is intended to guide researchers in the assessment of this compound's efficacy against clinically relevant bacteria.
Data Presentation
Table 1: Representative Minimum Inhibitory Concentration (MIC) of a Cationic Azo Dye
| Pathogenic Bacteria | Representative MIC (µg/mL) |
| Escherichia coli | 16 |
| Staphylococcus aureus | 8 |
| Pseudomonas aeruginosa | 32 |
Table 2: Representative Minimum Bactericidal Concentration (MBC) of a Cationic Azo Dye
| Pathogenic Bacteria | Representative MBC (µg/mL) |
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
A study by Tutak and Gün (2011) investigated the antimicrobial effect of this compound:1, though the specific quantitative data on the zones of inhibition were not accessible.[1] The study's findings, however, support the antimicrobial potential of this dye.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the antimicrobial activity of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial cultures (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa)
-
Sterile saline solution (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 10 mg/mL.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in MHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (no this compound).
-
Well 12 will serve as a sterility control (MHB only).
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be approximately 110 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound in which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density at 600 nm using a microplate reader.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed subsequently to the MIC assay to determine the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.
Materials:
-
MIC plate from Protocol 1
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile micropipette and tips
-
Incubator (37°C)
Procedure:
-
Subculturing from MIC Plate: From the wells of the MIC plate that show no visible growth (the MIC well and the wells with higher concentrations), take a 10 µL aliquot.
-
Plating: Spot-inoculate the 10 µL aliquot onto a sterile MHA plate.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Determining the MBC: The MBC is the lowest concentration of this compound that results in no bacterial growth (or a ≥99.9% reduction in CFU compared to the initial inoculum) on the MHA plate.
Mandatory Visualizations
Caption: Experimental Workflow for Antimicrobial Activity Assay.
Caption: Proposed Mechanism of Action of this compound.
References
Application Note: Quantification of Basic Red 18 Concentration using UV-Vis Spectrophotometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Basic Red 18 is a cationic monoazo dye utilized in the textile industry for coloring fabrics.[1][2] Its molecular structure contains a chromophore, a conjugated system of aromatic rings, responsible for its characteristic red color.[3] The presence of a permanent positive charge on a quaternary ammonium (B1175870) group classifies it as a cationic dye, giving it a strong affinity for anionic substrates.[3][4] Accurate quantification of this compound is crucial for quality control in industrial applications and for monitoring its presence in environmental samples. Ultraviolet-Visible (UV-Vis) spectrophotometry offers a straightforward and reliable method for determining the concentration of this dye in solution. This technique is based on the Beer-Lambert law, which establishes a linear relationship between the absorbance of light by a solution and the concentration of the absorbing species.
This application note provides a detailed protocol for the quantification of this compound using UV-Vis spectrophotometry. It includes procedures for sample preparation, instrument setup, and the creation of a calibration curve for accurate concentration determination.
Principle of UV-Vis Spectrophotometry
UV-Vis spectrophotometry measures the amount of light absorbed by a sample at a specific wavelength. When a beam of light passes through a solution containing an absorbing species, the intensity of the light is reduced. The absorbance (A) is logarithmically related to the transmittance (T), which is the ratio of the transmitted light intensity (I) to the incident light intensity (I₀).
The Beer-Lambert law, A = εcl, is the fundamental principle behind this quantitative analysis. In this equation:
-
A is the absorbance (unitless).
-
ε (epsilon) is the molar absorptivity, a constant that is a characteristic of the substance at a specific wavelength (in L mol⁻¹ cm⁻¹).
-
c is the concentration of the absorbing species (in mol L⁻¹).
-
l is the path length of the light through the solution, which is typically the width of the cuvette (usually 1 cm).
By measuring the absorbance of a solution of unknown concentration and using a calibration curve prepared from standards of known concentrations, the concentration of the unknown sample can be determined.
Experimental Protocol
The following protocol outlines the steps for quantifying this compound concentration.
1. Materials and Equipment
-
This compound powder
-
Deionized water (or a suitable solvent)
-
Volumetric flasks (various sizes)
-
Pipettes (various sizes)
-
UV-Vis spectrophotometer
-
Cuvettes (1 cm path length)
2. Preparation of Standard Solutions
A series of standard solutions with known concentrations are required to generate a calibration curve.
-
Stock Solution Preparation: Accurately weigh a precise amount of this compound powder and dissolve it in a known volume of deionized water in a volumetric flask to create a stock solution of a specific concentration.
-
Serial Dilutions: Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions of decreasing concentrations.
Table 1: Example Preparation of Standard Solutions from a 100 mg/L Stock Solution
| Standard | Volume of Stock Solution (mL) | Final Volume (mL) | Concentration (mg/L) |
| 1 | 1.0 | 10.0 | 10.0 |
| 2 | 2.0 | 10.0 | 20.0 |
| 3 | 3.0 | 10.0 | 30.0 |
| 4 | 4.0 | 10.0 | 40.0 |
| 5 | 5.0 | 10.0 | 50.0 |
3. UV-Vis Spectrophotometer Setup and Measurement
-
Instrument Warm-up: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes to ensure a stable output.
-
Wavelength Scan (λmax Determination):
-
Fill a cuvette with one of the prepared standard solutions.
-
Scan the absorbance of the solution across a wavelength range, typically from 400 to 700 nm for a red dye.
-
The wavelength at which the maximum absorbance is observed is the λmax. For this compound in aqueous solutions, the characteristic absorption maximum (λmax) is around 540-550 nm. Another source indicates a λmax of 484 nm. It is crucial to determine this value experimentally.
-
-
Blank Measurement: Fill a cuvette with the same solvent (e.g., deionized water) used to prepare the solutions. This will serve as the blank. Place the blank cuvette in the spectrophotometer and zero the absorbance. This step subtracts the absorbance of the solvent and the cuvette itself.
-
Absorbance Measurement of Standards:
-
Starting with the least concentrated standard, rinse the cuvette with a small amount of the standard solution before filling it.
-
Wipe the outside of the cuvette with a lint-free tissue to remove any fingerprints or droplets.
-
Place the cuvette in the spectrophotometer and record the absorbance at the predetermined λmax.
-
Repeat this step for all the standard solutions, moving from the lowest to the highest concentration.
-
4. Data Analysis and Calibration Curve
-
Plotting the Data: Plot a graph of absorbance (on the y-axis) versus concentration (on the x-axis) for the standard solutions.
-
Linear Regression: Perform a linear regression analysis on the plotted data. The resulting equation will be in the form y = mx + b, where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope (which corresponds to εl), and 'b' is the y-intercept (which should be close to zero).
-
Coefficient of Determination (R²): The R² value should be close to 1 (ideally > 0.99) to indicate a strong linear relationship between absorbance and concentration.
Table 2: Example Absorbance Data and Calibration Curve Parameters
| Concentration (mg/L) | Absorbance at λmax |
| 10.0 | 0.215 |
| 20.0 | 0.430 |
| 30.0 | 0.645 |
| 40.0 | 0.860 |
| 50.0 | 1.075 |
| Linear Regression Equation | y = 0.0215x + 0.000 |
| R² Value | 1.000 |
5. Quantification of an Unknown Sample
-
Sample Preparation: Prepare the unknown sample in the same solvent used for the standards. If the sample's absorbance is expected to be high, dilute it to fall within the concentration range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the unknown sample at the same λmax used for the standards.
-
Concentration Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of the unknown sample. For example, using the equation from Table 2, if the absorbance of an unknown sample is 0.538, the concentration would be calculated as: Concentration (x) = Absorbance (y) / slope (m) = 0.538 / 0.0215 = 25.02 mg/L.
If the sample was diluted, remember to multiply the calculated concentration by the dilution factor to determine the concentration of the original, undiluted sample.
Visual Representations
Caption: Experimental workflow for the quantification of this compound.
Caption: The relationship described by the Beer-Lambert Law.
Caption: Logical flow of the quantification process.
References
Application Notes and Protocols for Adsorption Studies of Basic Red 18 on Various Biosorbents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the study of Basic Red 18 (BR 18) adsorption onto various biosorbents. The information is intended to guide researchers in setting up and conducting experiments to evaluate the efficacy of different biological materials for the removal of this cationic azo dye from aqueous solutions.
Introduction to this compound Adsorption
This compound is a cationic azo dye widely used in the textile industry.[1] Its release into water bodies poses significant environmental and health concerns due to its color, toxicity, and potential carcinogenic properties. Biosorption, a process that utilizes low-cost biological materials (biosorbents) to sequester pollutants, has emerged as a promising, eco-friendly, and cost-effective alternative to conventional wastewater treatment methods. A variety of biosorbents, including agricultural wastes, fungi, and clays, have demonstrated potential for the effective removal of this compound from aqueous solutions.[2][3][4]
This document outlines the key experimental procedures for evaluating and comparing the adsorption performance of different biosorbents for this compound.
Data Presentation: Adsorption of this compound on Different Biosorbents
The following tables summarize the quantitative data from various studies on the adsorption of this compound onto different biosorbents, providing a comparative analysis of their performance under optimal conditions.
Table 1: Maximum Adsorption Capacities of Various Biosorbents for this compound
| Biosorbent | Modification | Maximum Adsorption Capacity (mg/g) | Optimal pH | Temperature (°C) | Isotherm Model | Reference |
| Hazelnut Shells | Raw (RHS) | 62.11 | 3.6 | 25 | Freundlich | [2] |
| Hazelnut Shells | Modified (MHS) | 80.65 | 3.6 | 25 | Temkin | |
| Russula brevipes (RB) | Untreated | 43 | 6 | 25 | Freundlich | |
| Aspergillus westerdijkiae (AW) | Untreated | - | 10 | 25 | Langmuir, Freundlich, Temkin | |
| Aspergillus ochraceus (AO) | Untreated | - | 8 | 25 | Langmuir, Freundlich, Temkin | |
| Turkish Clay | Natural | - | - | - | Langmuir | |
| Penicillium janthinellum | Acid-treated | 46.45 | 3 | - | Langmuir | |
| Multiwall Carbon Nanotubes | - | 166.67 | 3 | 25 | Langmuir | |
| Red Mud | - | - | 3 | - | Langmuir | |
| Carica Papaya Peels | Carbonized & Activated | - | - | - | Langmuir |
Table 2: Kinetic Model Parameters for this compound Adsorption
| Biosorbent | Modification | Initial Dye Concentration (mg/L) | Best Fit Kinetic Model | R² Value | Reference |
| Hazelnut Shells | Raw (RHS) & Modified (MHS) | 50, 100, 150, 200 | Pseudo-second-order | >0.99 | |
| Russula brevipes (RB) | Untreated | 10, 25, 50 | Pseudo-first-order | - | |
| Aspergillus westerdijkiae (AW) | Untreated | 5, 10, 15, 20 | Pseudo-second-order | >0.99 | |
| Aspergillus ochraceus (AO) | Untreated | 5, 10, 15, 20 | Pseudo-second-order | >0.99 | |
| Penicillium janthinellum | Acid-treated | - | Pseudo-second-order | >0.998 | |
| Multiwall Carbon Nanotubes | - | - | Pseudo-second-order | 0.999 | |
| Red Mud | - | 50, 100 | Pseudo-second-order | >0.997 | |
| Carica Papaya Peels | Carbonized & Activated | - | Pseudo-second-order | - |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the adsorption studies of this compound.
Protocol 1: Preparation of Biosorbents from Agricultural Waste
This protocol describes a general procedure for preparing biosorbents from common agricultural waste materials.
Materials:
-
Agricultural waste (e.g., hazelnut shells, rice husk, fruit peels)
-
Distilled water
-
Oven
-
Grinder or blender
-
Sieves
Procedure:
-
Collection and Washing: Collect the raw agricultural waste material. Wash it thoroughly with tap water to remove dust and other impurities, followed by a final rinse with distilled water.
-
Drying: Dry the washed material in an oven at 60-80°C for 24-48 hours, or until a constant weight is achieved.
-
Grinding and Sieving: Grind the dried biomass into a fine powder using a grinder or blender. Sieve the powder to obtain a uniform particle size, typically in the range of 150-300 μm.
-
Storage: Store the prepared biosorbent powder in an airtight container at room temperature until further use.
Protocol 2: Preparation of this compound Stock and Working Solutions
This protocol details the preparation of a stock solution of this compound and its subsequent dilution to obtain working solutions.
Materials:
-
This compound dye powder
-
Distilled water
-
1000 mL volumetric flask
-
Beaker
-
Magnetic stirrer and stir bar
-
Pipettes and volumetric flasks for dilutions
Procedure:
-
Stock Solution (1000 mg/L): Accurately weigh 1.0 g of this compound dye powder. Dissolve the dye in a small amount of distilled water in a beaker with the aid of a magnetic stirrer. Once fully dissolved, transfer the solution quantitatively to a 1000 mL volumetric flask. Make up the volume to the mark with distilled water and mix thoroughly. This is your 1000 mg/L stock solution. Store the stock solution in a dark bottle to prevent photodegradation.
-
Working Solutions: Prepare working solutions of desired concentrations (e.g., 10, 25, 50, 100 mg/L) by diluting the stock solution using the formula: C₁V₁ = C₂V₂, where C₁ is the concentration of the stock solution, V₁ is the volume of the stock solution to be taken, C₂ is the desired concentration of the working solution, and V₂ is the final volume of the working solution.
Protocol 3: Batch Adsorption Experiments
This protocol outlines the procedure for conducting batch adsorption experiments to determine the adsorption capacity of a biosorbent.
Materials:
-
Prepared biosorbent
-
This compound working solutions of known concentrations
-
Conical flasks (250 mL)
-
Orbital shaker
-
pH meter
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Syringes and syringe filters (0.45 µm)
-
UV-Vis Spectrophotometer
Procedure:
-
Setup: Add a known amount of biosorbent (e.g., 0.1 g) to a series of conical flasks.
-
Adsorption: Add a fixed volume (e.g., 50 mL) of this compound solution of a specific concentration to each flask.
-
pH Adjustment: Adjust the initial pH of the solutions to the desired value using 0.1 M HCl or 0.1 M NaOH.
-
Agitation: Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature for a predetermined contact time.
-
Sampling: At different time intervals (for kinetic studies) or after reaching equilibrium (for isotherm studies), withdraw samples from the flasks using a syringe.
-
Separation: Filter the withdrawn samples through a 0.45 µm syringe filter to separate the biosorbent particles.
-
Analysis: Determine the final concentration of this compound in the filtrate using a UV-Vis Spectrophotometer at the maximum absorbance wavelength (λmax) of the dye (typically around 484 nm or 540-550 nm in aqueous solution).
-
Calculations: Calculate the amount of dye adsorbed per unit mass of the biosorbent at equilibrium (qe, in mg/g) using the following equation:
q_e = (C_0 - C_e) * V / m
where:
-
C₀ is the initial dye concentration (mg/L)
-
Cₑ is the equilibrium dye concentration (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the biosorbent (g)
Calculate the removal efficiency (%) using:
Removal Efficiency (%) = ((C_0 - C_e) / C_0) * 100
-
Protocol 4: Data Analysis - Isotherm and Kinetic Modeling
This section briefly describes the commonly used models for analyzing adsorption data.
-
Adsorption Isotherms: Describe the equilibrium relationship between the amount of adsorbate on the adsorbent and the concentration of the adsorbate in the solution at a constant temperature.
-
Langmuir Isotherm: Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites.
-
Freundlich Isotherm: An empirical model that describes multilayer adsorption on a heterogeneous surface.
-
Temkin Isotherm: Considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process.
-
-
Adsorption Kinetics: Describe the rate of adsorbate uptake on the adsorbent.
-
Pseudo-First-Order Model: Assumes that the rate of adsorption is proportional to the number of available sites.
-
Pseudo-Second-Order Model: Assumes that the rate-limiting step is chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate.
-
Visualizations
The following diagrams illustrate the typical workflows and conceptual relationships in adsorption studies.
Caption: Experimental workflow for batch adsorption studies.
Caption: Key parameters influencing adsorption capacity.
References
Application Notes: High-Temperature Dyeing with Basic Red 18
Introduction
Basic Red 18, also known as Cationic Red GTL (C.I. 11085), is a cationic monoazo dye widely utilized in the textile industry for dyeing acrylic fibers.[1][2][3] Its molecular structure contains a quaternary ammonium (B1175870) group, which imparts a positive charge in solution, allowing it to form strong ionic bonds with the anionic functional groups present in acrylic and other modified synthetic fibers.[2][3] This dye is known for producing a dark red shade with a yellowish light.
The high-temperature dyeing method, typically performed at 120-130°C under pressure, is employed to enhance dye diffusion into the compact structure of synthetic fibers, ensuring deep shades and superior color fastness. This compound exhibits excellent stability at these high temperatures, with its colored light remaining unchanged, making it suitable for this process. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in high-temperature dyeing applications for research and development purposes.
Physicochemical and Dyeing Properties
This compound is a dark red powder with specific properties that dictate its application in dyeing. It is primarily used for dyeing acrylics but can also be applied to diacetate and acid-modified polyester (B1180765) fibers.
| Property | Value | Source(s) |
| C.I. Name | This compound | |
| C.I. Number | 11085 | |
| CAS Number | 14097-03-1 / 25198-22-5 | |
| Molecular Formula | C₁₉H₂₅Cl₂N₅O₂ | |
| Molecular Weight | 426.34 g/mol | |
| Chemical Class | Single Azo Dye | |
| Water Solubility | 30 g/L (at 30-60°C) | |
| Compatibility Value (K) | 3 | |
| f Value | 0.39 |
Mechanism of Dyeing on Acrylic Fibers
The dyeing of acrylic fibers with cationic dyes like this compound is governed by an ion-exchange mechanism. The process involves several key stages, which are initiated once the dyeing temperature surpasses the glass transition temperature (Tg) of the acrylic fiber (approximately 75-85°C).
-
Adsorption : The positively charged cationic dye molecules are attracted to the negatively charged surface of the acrylic fiber in the aqueous dyebath.
-
Diffusion : As the temperature increases above the fiber's Tg, the polymer chains gain mobility, opening up the fiber structure. This allows the adsorbed dye molecules to diffuse from the surface into the amorphous regions of the fiber matrix.
-
Fixation : The cationic dye molecules form strong electrostatic bonds with the anionic sulfonate (-SO₃⁻) or carboxylate (-COO⁻) groups that are incorporated into the acrylic polymer chain as dye sites. This ionic bonding is responsible for the dye's fixation and contributes to its good wet fastness properties.
Color Fastness Properties
Fabrics dyed with this compound generally exhibit good to excellent fastness properties, which is critical for textile performance.
| Fastness Test | Rating (ISO) | Source(s) |
| Light Fastness | 6-7 | |
| Perspiration (Fading) | 4-5 | |
| Perspiration (Staining) | 5 | |
| Soaping (Fading) | 4-5 | |
| Soaping (Staining) | 5 |
Toxicological Considerations
For researchers in drug development and related fields, it is pertinent to note that this compound is an azo dye. While highly effective for textiles, some azo dyes can be toxic or carcinogenic. Studies have investigated the effects of this compound on biological models, indicating potential haemotoxicity. Therefore, appropriate handling, safety measures, and effluent treatment are critical when working with this compound.
Protocols: High-Temperature Dyeing of Acrylic Fabric
This section provides a detailed protocol for dyeing acrylic fabric with this compound using a laboratory-scale high-temperature dyeing apparatus.
Materials and Equipment
-
Substrate : Scoured and bleached acrylic fabric
-
Dye : this compound (C.I. 11085)
-
Chemicals :
-
Acetic Acid (Glacial)
-
Sodium Acetate (B1210297)
-
Cationic Retarder (e.g., polyquaternary ammonium compound)
-
Leveling Agent
-
Non-ionic detergent
-
-
Equipment :
-
Laboratory high-temperature beaker dyeing machine
-
Analytical balance
-
pH meter
-
Graduated cylinders and beakers
-
Stirring apparatus
-
Experimental Workflow Diagram
Detailed Protocol Steps
1. Pre-treatment (Scouring)
-
Prepare a scouring bath containing 1-2 g/L of a non-ionic detergent.
-
Wash the acrylic fabric in this bath at 60-70°C for 15-20 minutes to remove any impurities or finishing agents.
-
Rinse the fabric thoroughly with hot water, followed by cold water.
-
Allow the fabric to dry completely before weighing for the dyeing process.
2. Dyebath Preparation
-
Set the liquor ratio (the ratio of the weight of the dyeing liquor to the weight of the fabric), typically between 10:1 and 20:1.
-
Calculate the required amounts of dye and auxiliaries based on the weight of fabric (owf). A typical recipe is as follows:
-
This compound: 1.0% owf
-
Cationic Retarder: 2.0% owf
-
Leveling Agent: 0.5% owf
-
Sodium Acetate: 1.0 g/L
-
Acetic Acid: to achieve pH 4.5
-
-
Fill the dyeing vessel with the required volume of deionized water.
-
Add sodium acetate and the leveling agent, and stir until dissolved.
-
Separately, make a paste of the this compound powder with a small amount of cold water, then add hot water (around 60°C) to dissolve it completely.
-
Add the dissolved dye solution and the cationic retarder to the dyebath.
-
Adjust the final pH of the dyebath to 4.5 using acetic acid.
3. High-Temperature Dyeing Cycle
-
Place the dry acrylic fabric into the dyebath at approximately 60°C.
-
Seal the dyeing vessel and begin heating.
-
Raise the temperature from 60°C to 80°C at a rate of 2°C/minute.
-
From 80°C to 100°C, reduce the heating rate to 1°C/minute. This controlled ramp rate is critical as the fiber passes through its glass transition temperature, preventing rapid, uneven dye uptake.
-
From 100°C to 120°C, the heating rate can be increased back to 1.5-2°C/minute.
-
Hold the temperature at 120°C for 30-60 minutes, depending on the desired shade depth.
-
After the holding phase, cool the bath down to 80°C at a controlled rate of 2°C/minute.
4. Post-Dyeing Treatment (Soaping)
-
Drain the dyebath and rinse the fabric with hot water.
-
Prepare a fresh bath with 1 g/L of non-ionic detergent.
-
Treat the dyed fabric in this soaping bath at 70°C for 15 minutes to remove any unfixed or surface-adhered dye.
-
Rinse the fabric thoroughly with hot water and then cold water until the water runs clear.
-
Dry the fabric.
References
Troubleshooting & Optimization
Troubleshooting unexpected results in Basic Red 18 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Basic Red 18.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in a research setting?
This compound is a cationic monoazo dye.[1][2] Its permanent positive charge gives it a strong affinity for negatively charged molecules.[3][4] While its primary industrial use is in the textile industry, its properties make it a candidate for biological staining of basophilic structures, which are rich in nucleic acids (DNA and RNA).[3] It can be used in fluorescence microscopy to visualize cell nuclei and other basophilic structures in fixed cells.
Q2: What is the underlying mechanism of this compound staining?
The staining mechanism of this compound is based on electrostatic interactions. The positively charged dye molecules are attracted to and bind with negatively charged components within cells and tissues. Key targets include the phosphate (B84403) groups of DNA and RNA in the nucleus and ribosomes, as well as acidic proteins and glycosaminoglycans.
Q3: Is this compound cytotoxic?
The cytotoxic potential of this compound is a critical consideration, especially in live-cell imaging. Cationic dyes can have an impact on cell viability. It is recommended to perform a cytotoxicity assay, such as a Neutral Red uptake assay, to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.
Issue 1: Weak or No Staining
Q: I am not observing any signal, or the fluorescent signal is very weak. What could be the cause?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Filter Sets | Verify that the excitation and emission filters on your microscope are appropriate for this compound. The maximum absorption is approximately 540-550 nm, and the maximum emission is around 570 nm. |
| Inadequate Dye Concentration | The optimal working concentration can vary. Prepare a range of concentrations (e.g., 0.1 - 5 µM) to determine the best signal-to-noise ratio for your cell type. |
| Insufficient Incubation Time | Increase the incubation time to allow for sufficient dye penetration and binding. A typical starting point is 15-30 minutes. |
| Poor Dye Penetration (Fixed Cells) | For intracellular targets in fixed cells, ensure that a permeabilization step (e.g., with 0.1% Triton X-100 in PBS) is included in your protocol after fixation. |
| Photobleaching | Reduce the exposure time and excitation intensity on the microscope. Use an antifade mounting medium for fixed cells. |
Issue 2: Uneven or Patchy Staining
Q: The staining in my sample is not uniform, with some areas being much brighter than others. How can I resolve this?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Dye Aggregation | Filter the staining solution before use to remove any aggregates. Prepare fresh solutions and avoid repeated freeze-thaw cycles. |
| Inadequate Fixation | Ensure that the tissue or cells are thoroughly fixed to preserve cellular morphology and allow for even dye penetration. |
| Air Bubbles | Be careful to avoid trapping air bubbles on the slide or coverslip during the staining procedure, as this will block the dye from reaching the tissue. |
| Tissue Folds or Wrinkles | When mounting tissue sections, ensure they are flat and free of folds, which can trap excess dye. |
| Uneven Section Thickness | For tissue sections, ensure that the microtome is producing sections of a consistent thickness. |
Issue 3: High Background or Non-Specific Staining
Q: I am observing a high level of background fluorescence, making it difficult to distinguish my target structures. What can I do?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Excessive Dye Concentration | Titrate the dye concentration to find the lowest effective concentration that provides a good signal without high background. |
| Inadequate Rinsing | Increase the number and duration of wash steps after staining to thoroughly remove unbound dye. |
| Autofluorescence | Image an unstained control sample using the same settings to determine the level of intrinsic autofluorescence. Consider using a dye with a longer wavelength if autofluorescence is problematic in the green/red channels. |
| Dye Precipitation | Visually inspect the staining solution for any precipitate. If present, filter the solution or prepare a fresh batch. |
Issue 4: Unexpected Color Changes or Precipitation in Solution
Q: My this compound solution has changed color or a precipitate has formed. Why is this happening?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Dye Aggregation | High concentrations, high ionic strength, and low temperatures can promote dye aggregation, which may alter the solution's appearance and lead to precipitation. Visually inspect for cloudiness or precipitates. Use UV-Vis spectroscopy to check for shifts in the absorption spectrum, which can indicate aggregation. |
| pH of the Solution | The pH of the solution can influence the solubility and aggregation of the dye. Ensure the pH of your buffer is appropriate for your experiment. |
| Improper Storage | Store the dye solution protected from light and at the recommended temperature. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Staining of Nucleic Acids in Fixed Adherent Cells
This protocol provides a general methodology for using this compound to stain the nuclei of adherent mammalian cells.
Materials:
-
This compound Stock Solution (1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Solution (e.g., 0.1% Triton X-100 in PBS)
-
Mounting Medium (with antifade)
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips to 50-70% confluency.
-
Fixation: Wash cells with PBS, then fix with 4% PFA for 15-20 minutes at room temperature.
-
Washing: Wash the fixed cells three times with PBS.
-
Permeabilization: Incubate with permeabilization solution for 10 minutes at room temperature to allow the dye to access intracellular structures.
-
Washing: Wash the permeabilized cells three times with PBS.
-
Staining: Dilute the this compound stock solution to a working concentration of 1-5 µM in PBS. Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.
-
Final Washes: Wash the cells 2-3 times with PBS to remove unbound dye.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
Protocol 2: Cytotoxicity Assay using this compound
This protocol is analogous to the Neutral Red uptake assay and can be used to assess the cytotoxicity of a compound.
Materials:
-
Cells cultured in a 96-well plate
-
This compound Working Solution (e.g., 50 µg/mL in culture medium)
-
Wash Solution (PBS)
-
Dye Solubilization Solution (e.g., 1% acetic acid in 50% ethanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
Treatment: Treat cells with the desired concentrations of the test compound for a specified period.
-
Staining: Remove the treatment medium and add 100 µL of the pre-warmed this compound working solution to each well. Incubate for approximately 2 hours at 37°C.
-
Washing: Aspirate the staining solution and wash the cells twice with PBS to remove unbound dye.
-
Dye Extraction: Add 150 µL of the dye solubilization solution to each well and shake for 10 minutes to extract the dye.
-
Quantification: Measure the absorbance at approximately 540 nm. The amount of dye retained is proportional to the number of viable cells.
Visualizations
References
Optimizing Basic Red 18 concentration for staining protocols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Basic Red 18 for various staining applications. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a biological stain?
This compound, also known as Cationic Red X-GTLN, is a cationic monoazo dye.[1] It carries a permanent positive charge due to a quaternary ammonium (B1175870) group.[1] This positive charge facilitates a strong electrostatic attraction to negatively charged (anionic) molecules within cells and tissues.[2][3] The primary targets for this compound staining are basophilic structures rich in nucleic acids (DNA and RNA), such as the cell nucleus and ribosomes, as well as certain acidic proteins.[2][3] The binding of the dye to these components allows for their visualization, typically rendering them in shades of red.[3]
Q2: What are the main applications of this compound in a research setting?
While primarily used in the textile industry, this compound's properties make it a candidate for several biological staining applications[1][4]:
-
Histological Staining: It can be used as an alternative to traditional basic dyes like hematoxylin (B73222) to stain basophilic structures in tissue sections, such as nuclei and ribosomes.[3]
-
Cellular Staining: It can be used to visualize negatively charged components in both live and fixed cells.[5] Its fluorescent properties may also be leveraged for fluorescence microscopy.[5]
-
Nucleic Acid Staining: Due to its positive charge, it can bind to the negatively charged phosphate (B84403) backbone of DNA and RNA, suggesting its potential use in techniques like gel electrophoresis.[6]
Q3: What are the key parameters to optimize for a successful this compound staining protocol?
Several factors can influence the outcome of this compound staining and should be optimized for each specific application and cell or tissue type[1][3]:
-
Dye Concentration: The concentration of the this compound solution directly impacts staining intensity.[1]
-
Incubation Time: The duration of exposure to the dye will affect the degree of staining.[1]
-
pH of Staining Solution: The pH can alter the surface charge of the tissue and the ionization of the dye, thereby affecting binding. An acidic pH is often recommended to enhance nuclear staining.[1][3]
-
Fixation: The choice of fixative and the fixation time can significantly impact tissue preservation and dye penetration.[1]
-
Differentiation: For overly intense staining, a brief rinse in a weak acid solution can be used to remove excess dye.[3]
Q4: How should this compound be stored?
This compound is typically a dark red powder.[1][5] For long-term storage, it is recommended to store the powder in a cool, dry, and well-ventilated area in a tightly sealed container, away from strong oxidizing agents.[7] Stock solutions (e.g., 1-10 mM in DMSO) should be stored in small aliquots at -20°C and protected from light.[5]
Troubleshooting Guide
This guide addresses common problems encountered during this compound staining procedures.
| Problem | Potential Cause | Recommended Solution |
| Uneven or Patchy Staining | Inadequate Fixation: Insufficient fixation time or an inappropriate fixative can lead to poor tissue preservation and uneven dye penetration.[1] | Ensure the tissue is thoroughly fixed. Consider increasing the fixation time or switching to a different fixative like 10% neutral buffered formalin.[1] |
| Air Bubbles: Air bubbles trapped on the slide can prevent the dye from reaching the tissue surface.[1] | Carefully immerse the slides into the staining solution to avoid trapping air. Gently tap the slides to dislodge any bubbles.[1] | |
| Tissue Folds or Wrinkles: Folds in the tissue can trap excess dye, leading to darker staining in those areas.[1] | Carefully mount the tissue sections on the slides to avoid wrinkles.[1] | |
| Overstaining (Too Intense) | Excessive Incubation Time: Leaving the slides in the dye solution for too long will result in dark, intense staining.[1] | Optimize and potentially shorten the staining time.[1] |
| High Dye Concentration: The dye concentration may be too high for the specific application. | Reduce the working concentration of the this compound solution. | |
| Inadequate Rinsing: Insufficient rinsing after staining can leave excess, unbound dye on the slide.[1] | Ensure thorough but gentle rinsing after the staining step to remove unbound dye.[1] | |
| Lack of Differentiation: For some protocols, a differentiation step is necessary to remove excess dye.[3] | Introduce a brief rinse in an acidic solution (e.g., 0.5-1% acetic acid in 70% ethanol) to differentiate. This step requires careful monitoring.[1][3] | |
| Weak or No Staining | Low Dye Concentration: The concentration of the staining solution may be too low. | Increase the working concentration of the this compound solution. |
| Insufficient Incubation Time: The staining time may be too short for the dye to adequately bind to the target structures. | Increase the incubation time. | |
| Incorrect pH: The pH of the staining solution may not be optimal for dye binding.[3] | Check and adjust the pH of the staining solution. An acidic pH can enhance nuclear staining.[3] | |
| Exhausted Staining Solution: The staining solution may have degraded or been used too many times. | Prepare a fresh staining solution. | |
| Background Staining | Non-Specific Binding: The dye may be binding non-specifically to other components in the tissue or on the slide. | Consider using a blocking step before staining, although this is less common for simple cationic dyes. Ensure thorough washing. |
| Precipitate in Staining Solution: The dye may have precipitated out of solution, leading to deposits on the tissue. | Filter the staining solution before use to remove any precipitate.[1] |
Experimental Protocols
Note: The following protocols are generalized starting points and require optimization for specific cell types, tissues, and experimental goals.
Protocol 1: General Staining of Paraffin-Embedded Tissue Sections
This protocol provides a basic framework for staining basophilic structures in formalin-fixed, paraffin-embedded tissues.
Materials:
-
This compound:1 dye powder[3]
-
Distilled water[3]
-
Glacial acetic acid[3]
-
Ethanol (100%, 95%, 70%)[3]
-
Xylene or xylene substitute[3]
-
Paraffin-embedded tissue sections on slides[3]
-
Mounting medium and coverslips[3]
Reagent Preparation:
-
Stock Staining Solution (1% w/v): Dissolve 1 g of this compound in 100 mL of distilled water. Gentle heating may be necessary to fully dissolve the dye.[3]
-
Working Staining Solution (0.1% w/v): Dilute 10 mL of the stock solution with 90 mL of distilled water. Add 1 mL of glacial acetic acid to acidify the solution, which can enhance nuclear staining.[3] Filter the solution before use.[1]
Procedure:
-
Deparaffinization and Rehydration:
-
Staining:
-
Immerse slides in the 0.1% this compound working solution for 1-5 minutes. The optimal time should be determined empirically.[1]
-
-
Rinsing:
-
Briefly rinse in distilled water to remove excess dye.[8]
-
-
Differentiation (Optional):
-
Dehydration and Mounting:
Protocol 2: Fluorescent Staining of Live Cells
This protocol outlines a general procedure for using this compound as a fluorescent stain for live cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)[5]
-
Phosphate-buffered saline (PBS)[2]
-
Serum-free cell culture medium[5]
-
Cells cultured on coverslips[2]
-
Fluorescence microscope[2]
Reagent Preparation:
-
Stock Solution (1-10 mM): Prepare a stock solution of this compound in DMSO. Store in aliquots at -20°C, protected from light.[5]
-
Working Solution (0.1-5 µM): On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in serum-free cell culture medium. The optimal concentration needs to be determined experimentally.[5]
Procedure:
-
Cell Preparation:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.[5]
-
-
Staining:
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or complete culture medium to remove unbound dye.[5]
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with appropriate filters for excitation around 540-550 nm and emission around 570 nm.[5]
-
Data Summary
The following tables summarize key quantitative information for using this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₁₇ClN₄S or C₁₉H₂₅Cl₂N₅O₂ | [1][9][10] |
| Molecular Weight | ~368.98 g/mol or ~426.3 g/mol | [1][9][10] |
| Appearance | Dark red powder | [1][5] |
| Solubility | Soluble in water | [1] |
| Absorption Maximum (λmax) | 540–550 nm (in aqueous solution) | [1][3][5] |
| Emission Maximum (λem) | ~570 nm | [5] |
Table 2: Recommended Starting Concentrations and Incubation Times
| Application | Recommended Starting Concentration | Recommended Incubation Time | Reference(s) |
| Histological Staining (Aqueous) | 0.1% to 1% (w/v) | 1-5 minutes | [1] |
| Live Cell Fluorescent Staining | 0.1 to 5 µM | 15-30 minutes | [5] |
Visual Guides
The following diagrams illustrate key workflows and logical relationships for using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound:1 | 12271-12-4 | Benchchem [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cncolorchem.com [cncolorchem.com]
- 10. This compound | C19H25Cl2N5O2 | CID 91331 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Photobleaching of Basic Red 18 in Microscopy
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the photobleaching of Basic Red 18 in microscopy applications.
Troubleshooting Guide
This guide addresses common issues encountered during imaging with this compound.
Question: My this compound signal is fading very quickly during image acquisition. What can I do?
Answer: Rapid signal loss is a classic sign of photobleaching. Here are several strategies to mitigate this issue, categorized by approach:
1. Optimization of Imaging Parameters:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio. Neutral density filters can be employed to attenuate the excitation light.
-
Minimize Exposure Time: Use the shortest camera exposure time that allows for a clear image.
-
Appropriate Filter Sets: Ensure your excitation and emission filters are optimized for the spectral properties of this compound (Excitation: ~540-550 nm; Emission: ~570-600 nm) to maximize signal detection and minimize exposure to unnecessary wavelengths.[1][2]
-
Use a High Numerical Aperture (NA) Objective: High NA objectives are more efficient at light collection, which can enable you to decrease the excitation intensity.
2. Chemical Environment (Antifade Reagents):
-
Use an Antifade Mounting Medium: For fixed samples, using a mounting medium containing an antifade reagent is critical. These reagents work by scavenging free radicals and reducing the likelihood of the fluorophore entering a reactive triplet state.[3]
-
Choosing an Antifade Reagent: Several commercial and homemade antifade reagents are effective. Common components include n-propyl gallate (NPG), 1,4-diazabicyclo[2.2.2]octane (DABCO), and p-phenylenediamine (B122844) (PPD).[4][5] Note that PPD may cause some cyanine (B1664457) dyes to fade, so NPG or DABCO might be a safer choice for multi-color imaging.
3. Experimental Workflow:
-
Image with a Plan: Locate your region of interest using a lower magnification or a different, more stable fluorescent channel (e.g., DAPI) before switching to the settings for this compound.
-
Minimize Illumination During Setup: Avoid exposing the sample to the excitation light while focusing and setting up the image acquisition. Use brightfield or DIC to find and focus on your cells.
Below is a logical workflow to troubleshoot photobleaching:
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it happen to this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, rendering it unable to fluoresce. When a molecule of this compound absorbs light, it is elevated to an excited singlet state. While it can return to the ground state by emitting a photon (fluorescence), there is a probability it will transition to a highly reactive, long-lived triplet state. In this triplet state, the dye can react with surrounding molecules, particularly molecular oxygen, leading to its permanent degradation.
The following diagram illustrates the simplified Jablonski diagram and the photobleaching pathway:
Q2: How does this compound's photostability compare to other common dyes?
A2: Limited direct comparative studies are available for this compound. However, one study indicated that this compound is more photostable than Rhodamine B. In the absence of a photocatalyst, this compound showed only 2% degradation under conditions where Rhodamine B experienced 98.5% color removal within 75 minutes under UV lamp exposure. This suggests that this compound, an azo dye, is generally more robust than xanthene dyes like Rhodamine B.
Q3: Can I use antifade reagents for live-cell imaging with this compound?
A3: Most traditional antifade reagents used for fixed cells, which often contain high concentrations of glycerol (B35011), are not suitable for live-cell imaging as they can be toxic. For live-cell experiments, it is recommended to use specialized live-cell imaging media that may contain oxygen scavengers or other components to reduce phototoxicity and photobleaching. Minimizing excitation light intensity and exposure time are the primary strategies for reducing photobleaching in live-cell imaging.
Q4: Will adjusting the pH of my mounting medium help reduce photobleaching?
A4: The pH of the mounting medium can influence the fluorescence intensity of some dyes. For rhodamine and fluorescein (B123965) dyes, a slightly alkaline pH of 8.5-9.0 has been found to be optimal for preventing quenching and can contribute to a more stable signal.
Data Presentation
Table 1: Photostability Comparison of this compound and Rhodamine B
| Parameter | This compound | Rhodamine B | Reference |
| Photodegradation | 2% (in the absence of a photocatalyst) | 98.5% color removal in 75 minutes (125W UV lamp) | |
| Photobleaching Lifetime | Not available | ~37.8 seconds (under single-molecule detection conditions) |
Table 2: Common Components of Homemade Antifade Mounting Media
| Reagent | Typical Concentration | Solvent | Notes | References |
| n-Propyl gallate (NPG) | 2% (w/v) | 9 parts glycerol, 1 part 10X PBS | Dissolves slowly. Effective for a wide range of fluorophores. | |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 1-2.5% (w/v) | 90% glycerol, 10% PBS | Less toxic than PPD. | |
| p-Phenylenediamine (PPD) | 0.1% (w/v) | 1 part PBS, 9 parts glycerol | Very effective but can be toxic and may cause some cyanine dyes to fade. |
Experimental Protocols
Protocol 1: Staining of Fixed Adherent Cells with this compound
This protocol is a general guideline for staining the nuclei of fixed cells.
Materials:
-
Cells grown on sterile glass coverslips
-
This compound Stock Solution (1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
-
Antifade Mounting Medium
Procedure:
-
Cell Preparation: Culture adherent cells on sterile glass coverslips in a suitable culture plate until they reach the desired confluency.
-
Fixation: Aspirate the culture medium and wash the cells twice with PBS. Add the fixation solution to cover the cells and incubate for 15-20 minutes at room temperature.
-
Washing: Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
Staining: Prepare a working solution of this compound by diluting the 1 mM stock solution to a final concentration of 1-5 µM in PBS. Add the working solution to the fixed cells and incubate for 15-30 minutes at room temperature, protected from light.
-
Final Washes: Aspirate the staining solution and wash the cells 2-3 times with PBS for 5 minutes each to remove unbound dye.
-
Mounting: Carefully remove the coverslip from the well, remove excess PBS, and invert it onto a drop of antifade mounting medium on a clean microscope slide. Seal the edges with nail polish if desired.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filters (e.g., a TRITC/Cy3 filter set).
Protocol 2: Staining of Live Cells with this compound
This protocol provides a starting point for staining live cells. Optimization of dye concentration and incubation time is recommended for each cell type.
Materials:
-
Live cells in culture
-
This compound Stock Solution (1 mM in DMSO)
-
Serum-free cell culture medium or appropriate buffer (e.g., HBSS)
-
Complete cell culture medium
Procedure:
-
Prepare Staining Solution: Dilute the 1 mM this compound stock solution to a final working concentration of 0.1-5 µM in pre-warmed, serum-free cell culture medium.
-
Cell Staining: Remove the culture medium from the cells and wash once with the pre-warmed serum-free medium. Add the staining solution and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed complete culture medium or an appropriate imaging buffer to remove unbound dye.
-
Imaging: Add fresh, pre-warmed imaging buffer or complete culture medium to the cells and image immediately on a fluorescence microscope equipped for live-cell imaging.
Protocol 3: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium
This is a common recipe for a homemade antifade mounting medium.
Materials:
-
n-Propyl gallate (Sigma P3130 or equivalent)
-
Glycerol (ACS grade, 99-100% purity)
-
10X PBS stock solution
-
Dimethyl sulfoxide (B87167) (DMSO) or dimethyl formamide (B127407) (DMF)
Procedure:
-
Prepare a 20% (w/v) stock solution of n-propyl gallate in DMSO or DMF. Note that n-propyl gallate does not dissolve well in aqueous solutions.
-
In a separate container, thoroughly mix 9 parts glycerol with 1 part 10X PBS.
-
While rapidly stirring the glycerol/PBS mixture, slowly add 0.1 parts of the 20% n-propyl gallate stock solution dropwise.
-
Store the final solution in the dark at -20°C.
The following diagram outlines the key steps in preparing a stained slide to minimize photobleaching:
References
Preventing non-specific binding of Basic Red 18 in cell staining
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent non-specific binding of Basic Red 18 in cell staining applications.
Troubleshooting Guide
Non-specific binding of this compound, a cationic dye, can lead to high background fluorescence, obscuring specific signals and complicating data interpretation. This guide provides a systematic approach to troubleshooting and optimizing your staining protocol.
Problem: High Background or Non-Specific Staining
High background fluorescence can manifest as a diffuse signal throughout the cell or as bright, punctate staining in unintended locations. The primary cause is the electrostatic interaction of the positively charged this compound with negatively charged cellular components other than the intended target.
Core Principle for Prevention: The fundamental strategy to reduce non-specific binding is to block these unwanted electrostatic and hydrophobic interactions before and during the staining procedure, and to effectively remove any unbound dye after staining.
Troubleshooting Workflow:
Figure 1. A stepwise workflow for troubleshooting high background staining with this compound.
Detailed Troubleshooting Steps:
-
Optimize Dye Concentration: Using an excessively high concentration of this compound is a common cause of non-specific binding.[1]
-
Recommendation: Perform a concentration titration series to determine the lowest dye concentration that provides a sufficient specific signal with minimal background. Start with a range of 0.1 µM to 5 µM.[2]
-
-
Implement or Optimize a Blocking Step: Blocking non-specific binding sites is crucial for preventing the dye from adhering to unintended cellular components.[3]
-
Enhance Washing Steps: Insufficient washing after staining can leave unbound dye in the sample, contributing to background fluorescence.[1]
-
Recommendation: Increase the number and duration of washes with a suitable buffer (e.g., PBS) after the staining step. The inclusion of a low concentration of a non-ionic detergent like Tween 20 in the wash buffer can improve the removal of non-specifically bound dye.
-
-
Evaluate Fixation and Permeabilization: The choice of fixative and permeabilization agent can impact cell morphology and expose non-specific binding sites.[1] Over-fixation, in particular, can increase background staining.[4]
-
Recommendation: If using fixed cells, consider testing different fixation methods (e.g., methanol (B129727) vs. paraformaldehyde) and optimizing fixation times.[4] Ensure that the permeabilization step, if required for intracellular targets, is not excessively harsh.
-
-
Assess Staining Media: The composition of the medium used to dilute this compound can influence non-specific binding.
-
Recommendation: For live-cell imaging, consider staining in an optically clear, serum-free medium to reduce background fluorescence.[2] For fixed cells, a buffered saline solution like PBS is generally recommended.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of non-specific binding for this compound?
This compound is a cationic (positively charged) dye.[5] Its primary mechanism of non-specific binding is through electrostatic interactions with anionic (negatively charged) molecules and structures within the cell, such as nucleic acids, acidic proteins, and the phospholipid bilayer of membranes.[5]
Q2: What are the most effective blocking agents to prevent non-specific binding of this compound?
While there is no single "best" blocking agent for every experiment, the most commonly used and effective are:
-
Bovine Serum Albumin (BSA): A cost-effective protein-based blocking agent that can reduce non-specific hydrophobic and ionic interactions.[1][6][7]
-
Normal Serum: Serum from an animal species unrelated to the sample can be a very effective blocking agent as it contains a mixture of proteins that can block a wide range of non-specific sites.[1][7]
-
Commercially available protein-free blocking buffers: These can be advantageous as they eliminate the risk of cross-reactivity with other reagents.[8]
Q3: Can I use both BSA and normal serum in my blocking buffer?
Yes, a combination of BSA and normal serum in the blocking buffer can sometimes provide more effective blocking than either agent alone.[6][7] A common formulation is 1-5% BSA with 5-10% normal serum in a buffered solution like PBS.[6][7]
Q4: Should I include a detergent in my blocking and wash buffers?
Including a non-ionic detergent, such as Tween 20 or Triton X-100, at a low concentration (e.g., 0.05-0.1%) can be beneficial.[6] Detergents help to disrupt non-specific hydrophobic interactions and can aid in the removal of unbound dye during washing steps.[6]
Q5: How does pH affect the non-specific binding of this compound?
The pH of the staining and washing buffers can influence the charge of cellular components. While specific data for this compound is limited, for basic dyes in general, staining is favored by increased extracellular alkalinity.[9] Maintaining a consistent and appropriate physiological pH (around 7.2-7.4) in your buffers is recommended to ensure reproducible results.
Quantitative Data on Blocking Agent Efficacy (Hypothetical)
The following table provides a hypothetical comparison of the effectiveness of different blocking agents in reducing background fluorescence during this compound staining. This data is for illustrative purposes to guide optimization.
| Blocking Agent | Concentration | Incubation Time (min) | Hypothetical Mean Background Fluorescence (Arbitrary Units) | Hypothetical Signal-to-Noise Ratio |
| None (Control) | N/A | N/A | 150 | 2.0 |
| BSA | 1% | 30 | 80 | 4.5 |
| BSA | 3% | 30 | 65 | 5.8 |
| Normal Goat Serum | 5% | 30 | 70 | 5.3 |
| Normal Goat Serum | 10% | 30 | 55 | 6.8 |
| 3% BSA + 10% NGS | 3% + 10% | 30 | 40 | 8.5 |
Experimental Protocols
Protocol 1: General Staining of Fixed Cells with this compound
This protocol provides a starting point for staining fixed cells and includes steps to minimize non-specific binding.
Figure 2. Workflow for staining fixed cells with this compound, incorporating a blocking step.
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Blocking Buffer (e.g., 3% BSA in PBS)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Wash Buffer (PBS with 0.05% Tween 20)
-
Mounting medium
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on glass coverslips.
-
Fixation: Aspirate the culture medium and wash the cells once with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
Blocking: Incubate the cells with Blocking Buffer for 30 minutes at room temperature to block non-specific binding sites.
-
Staining: Dilute the this compound stock solution to the desired working concentration (e.g., 1 µM) in PBS. Aspirate the blocking buffer and incubate the cells with the this compound staining solution for 15-30 minutes at room temperature, protected from light.
-
Washing: Aspirate the staining solution and wash the cells three times with Wash Buffer for 5 minutes each to remove unbound dye.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using a suitable mounting medium. Image using a fluorescence microscope with appropriate filter sets for this compound (Excitation/Emission ~540/570 nm).[2]
Protocol 2: Staining of Live Cells with this compound
This protocol is for staining living cells and focuses on optimizing dye concentration and washing to minimize cytotoxicity and background.
Figure 3. Workflow for live-cell staining with this compound.
Materials:
-
Cells cultured in a glass-bottom imaging dish
-
Pre-warmed serum-free cell culture medium
-
Pre-warmed complete cell culture medium
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Optically clear imaging medium (e.g., FluoroBrite™ DMEM)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency in a glass-bottom imaging dish.
-
Washing: Gently aspirate the culture medium and wash the cells once with pre-warmed serum-free medium.
-
Staining: Dilute the this compound stock solution to the desired working concentration (e.g., 0.5 µM) in pre-warmed serum-free medium. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C.
-
Washing: Aspirate the staining solution and wash the cells two to three times with pre-warmed complete culture medium to remove unbound dye.
-
Imaging: Replace the wash medium with a pre-warmed, optically clear imaging medium for live-cell imaging on a fluorescence microscope equipped with a stage-top incubator.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Impact of delayed and prolonged fixation on the evaluation of immunohistochemical staining on lung carcinoma resection specimen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biossusa.com [biossusa.com]
- 5. Influence of prolonged formalin fixation of tissue samples on the sensitivity of chromogenic in situ hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
Factors affecting the stability of Basic Red 18 solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Basic Red 18 solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading. What are the primary factors that affect its stability?
A1: The stability of this compound solutions is primarily influenced by three main factors: pH, exposure to light, and temperature. The concentration of the dye and the type of solvent used also play a significant role in its stability. For optimal stability, it is recommended to control these factors during your experiments.
Q2: What is the optimal pH range for maintaining the stability of a this compound solution?
A2: While the optimal pH for stability has not been definitively established across all conditions, the recommended pH range for applications such as dyeing is between 3 and 7. The stability of azo dyes like this compound is known to be pH-dependent. Extreme pH values (highly acidic or alkaline) can lead to faster degradation. It is advisable to buffer your solution to maintain a consistent pH within the recommended range.
Q3: How sensitive is this compound to light? Should I protect my solutions from light?
A3: this compound is a relatively photostable dye. In studies of direct photolysis without a photocatalyst, it has shown as little as 2% degradation.[1] However, prolonged exposure to high-intensity light, especially UV light, can still lead to degradation. Therefore, it is best practice to store this compound solutions in amber vials or protect them from direct light, especially during long-term storage, to minimize any potential photodegradation.
Q4: What is the recommended storage temperature for this compound solutions?
A4: For long-term stability, it is recommended to store this compound solutions in a cool and dark place. While specific quantitative data on thermal degradation over time is limited, refrigeration at 2-8°C is a common practice to slow down potential degradation reactions. Avoid repeated freeze-thaw cycles, as this can affect the stability of the solution.
Q5: In which solvents is this compound soluble and most stable?
A5: this compound is soluble in water, acetone, and alcohol. It is generally considered stable in these solvents. However, the long-term stability can vary between solvents. For aqueous solutions, it is crucial to control the pH. When preparing solutions in organic solvents, ensure the solvent is of high purity and free from contaminants that could catalyze degradation.
Q6: I have observed a change in the color intensity of my this compound solution. How can I quantify its degradation?
A6: The degradation of a this compound solution can be quantified by measuring the change in its absorbance over time using a UV-Vis spectrophotometer. The maximum absorbance wavelength (λmax) for this compound should be determined, and the absorbance at this wavelength can be monitored. A decrease in absorbance indicates a reduction in the concentration of the dye and thus, degradation. You can use the Beer-Lambert law to correlate absorbance with concentration.
Troubleshooting Guides
Issue 1: Rapid loss of color in the this compound solution.
| Possible Cause | Troubleshooting Step |
| Incorrect pH | Measure the pH of your solution. If it is outside the recommended range of 3-7, adjust it using a suitable buffer. |
| Light Exposure | Store the solution in an amber container or wrap it in aluminum foil to protect it from light. Minimize exposure to ambient and direct light during experiments. |
| High Temperature | Store the solution at a lower temperature, such as in a refrigerator (2-8°C). Avoid leaving the solution at room temperature for extended periods. |
| Contaminated Solvent | Prepare a fresh solution using a new, high-purity batch of the solvent. |
| Reactive Reagents | Ensure that other components in your experimental setup are not chemically reacting with and degrading the dye. |
Issue 2: Precipitation is observed in the this compound solution.
| Possible Cause | Troubleshooting Step |
| Supersaturated Solution | Ensure that the concentration of this compound does not exceed its solubility limit in the chosen solvent at the storage temperature. You may need to gently warm the solution to redissolve the precipitate. |
| Low Temperature Storage of a Concentrated Solution | If storing a concentrated aqueous solution at a low temperature, some precipitation may occur. Allow the solution to return to room temperature and vortex to redissolve before use. |
| Interaction with Buffer Salts | Certain buffer salts may interact with the dye and cause precipitation. Consider using an alternative buffer system. |
Quantitative Data on Stability
The following tables summarize available quantitative data on the stability of this compound and related azo dyes.
Table 1: Photodegradation of this compound
| Condition | Degradation | Reference |
| Direct Photolysis (without photocatalyst) | 2% | [1] |
Table 2: Influence of pH on the Degradation of Structurally Similar Azo Dyes
| Dye | pH | Degradation Efficiency | Condition |
| Acid Red 18 | 6.5 | ~96-98% | With TiO2/Zeolite photocatalyst after 125 min |
| Acid Red 18 | 3-9 | pH-dependent | With TiO2/Zeolite photocatalyst |
Experimental Protocols
Protocol 1: Determination of this compound Stability in Solution
This protocol outlines a method to assess the stability of a this compound solution under specific conditions (e.g., pH, temperature, light exposure) using UV-Vis spectroscopy.
1. Materials and Equipment:
-
This compound powder
-
Solvent (e.g., deionized water, ethanol)
-
Buffer solutions (for pH stability testing)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Cuvettes (quartz or glass, depending on the wavelength range)
-
Temperature-controlled incubator or water bath
-
Light source with controlled intensity (for photostability testing)
-
Amber vials or aluminum foil
2. Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder and dissolve it in the chosen solvent to prepare a concentrated stock solution. Ensure complete dissolution.
-
-
Preparation of Working Solutions:
-
From the stock solution, prepare a series of dilutions to create a calibration curve.
-
Prepare replicate working solutions of a specific concentration for the stability study.
-
-
Initial Measurement (Time = 0):
-
Record the UV-Vis spectrum of a working solution to determine the maximum absorbance wavelength (λmax).
-
Measure the absorbance of all replicate working solutions at λmax. This will be your initial absorbance reading (A₀).
-
-
Stability Study Conditions:
-
pH Stability: Adjust the pH of replicate solutions to the desired levels using appropriate buffers. Store all solutions under the same temperature and light conditions.
-
Thermal Stability: Place replicate solutions in temperature-controlled environments (e.g., 4°C, 25°C, 40°C). Protect all solutions from light.
-
Photostability: Expose replicate solutions to a controlled light source. Keep a set of control solutions in the dark at the same temperature.
-
-
Monitoring Degradation:
-
At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly), take an aliquot from each replicate solution.
-
Measure the absorbance of each aliquot at λmax (Aₜ).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point using the following formula: % Remaining = (Aₜ / A₀) * 100
-
Plot the percentage of remaining this compound against time for each condition to visualize the degradation kinetics.
-
Visualizations
References
Technical Support Center: Synthesis of Basic Red 18
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of C.I. Basic Red 18 (C.I. 11085).
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound is typically a two-step process.[1] The first step is the diazotization of 2-chloro-4-nitrobenzenamine. The resulting diazonium salt is then coupled with a substituted aniline, such as N-ethyl-N-(2-hydroxyethyl)aniline, in the second step to form the final azo dye.[2][3]
Q2: What are the critical parameters to control during the synthesis of this compound?
A2: The most critical parameters are temperature and pH. The diazotization reaction must be carried out at a low temperature, typically between 0-5 °C, to prevent the decomposition of the unstable diazonium salt.[1][4] The pH of the coupling reaction is also crucial and should be controlled to ensure efficient coupling, typically in a slightly acidic to neutral range.
Q3: My final product is a different color than the expected dark red. What could be the cause?
A3: An off-color product often indicates the presence of impurities due to side reactions. This can be caused by improper temperature or pH control during the synthesis. For instance, if the temperature during diazotization is too high, the diazonium salt can decompose to form phenols, which can then couple to form different colored azo dyes.
Q4: What are common impurities in this compound synthesis and how can they be removed?
A4: Common impurities include unreacted starting materials, byproducts from side reactions such as phenols and triazenes, and isomers of the desired product. Purification can be achieved through recrystallization, typically from an ethanol-water mixture. Washing the crude product with cold water helps remove unreacted salts.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of this compound | Decomposition of Diazonium Salt: The temperature during the diazotization step exceeded 5 °C. | Maintain a strict temperature range of 0-5 °C using an ice-salt bath. Use the diazonium salt solution immediately after preparation. |
| Incorrect pH for Coupling: The pH of the coupling reaction mixture was not optimal. | For coupling with N-ethyl-N-(2-hydroxyethyl)aniline, maintain a slightly acidic to neutral pH. Use a buffer if necessary. | |
| Incomplete Diazotization: Insufficient sodium nitrite (B80452) or acid was used. | Use a slight excess of sodium nitrite and ensure a strongly acidic medium for the diazotization. Test for the presence of excess nitrous acid using starch-iodide paper. | |
| Slow or Incomplete Coupling Reaction: The reaction was not given enough time to complete, or the reagents were not mixed properly. | Allow the coupling reaction to proceed for a sufficient amount of time with vigorous stirring. Add the diazonium salt solution slowly to the coupling component. | |
| Formation of a Brownish or Tarry Substance | High Reaction Temperature: The temperature of the diazotization or coupling reaction was too high, leading to decomposition products. | Strictly control the temperature of both reaction steps to 0-5 °C. |
| Oxidation: The coupling component (N-ethyl-N-(2-hydroxyethyl)aniline) may have oxidized. | Consider performing the reaction under an inert atmosphere (e.g., nitrogen). | |
| Final Product has Poor Solubility | Presence of Insoluble Impurities: Side products or unreacted starting materials may be present. | Purify the crude product by recrystallization from a suitable solvent system like ethanol-water. |
| Inconsistent Results Between Batches | Variations in Reaction Conditions: Inconsistent temperature control, rate of reagent addition, or mixing. | Standardize all reaction parameters, including temperature profiles, addition rates of reagents, and stirring speed. |
Data Presentation
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value / Description |
| C.I. Name | This compound |
| C.I. Number | 11085 |
| CAS Number | 14097-03-1 |
| Molecular Formula | C₁₉H₂₅Cl₂N₅O₂ |
| Molecular Weight | 426.34 g/mol |
| Appearance | Dark red powder |
| Solubility | Soluble in water |
| Absorption Maximum (λmax) | 540–550 nm (in aqueous solution) |
Table 2: Illustrative Effect of Temperature and pH on this compound Synthesis
| Parameter | Condition | Observation |
| Diazotization Temperature | 0-5 °C | Optimal for diazonium salt stability, leading to higher yields. |
| > 10 °C | Significant decomposition of the diazonium salt, observed as gas evolution (N₂), resulting in very low to no yield of the final product. Formation of phenolic byproducts. | |
| Coupling Reaction pH | 4-6 | Favorable for the coupling reaction with N-ethyl-N-(2-hydroxyethyl)aniline, leading to good yield and purity. |
| < 4 | The rate of coupling may be reduced. | |
| > 7 | Increased likelihood of side reactions, potentially leading to the formation of triazenes and other impurities, affecting the color and purity of the final product. |
Note: The data in Table 2 is illustrative and based on general principles of azo dye synthesis. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Diazotization of 2-chloro-4-nitrobenzenamine
-
In a beaker, dissolve 2-chloro-4-nitrobenzenamine in a dilute hydrochloric acid solution.
-
Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, prepare a chilled aqueous solution of sodium nitrite.
-
Slowly add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature is maintained between 0-5 °C.
-
After the complete addition of sodium nitrite, continue stirring for an additional 15-30 minutes at 0-5 °C.
-
The presence of excess nitrous acid can be confirmed using starch-iodide paper (a blue-black color indicates excess). This diazonium salt solution should be used immediately in the next step.
Protocol 2: Azo Coupling Reaction
-
In a separate beaker, dissolve the coupling component, N-ethyl-N-(2-hydroxyethyl)aniline, in an appropriate solvent (e.g., water or a slightly acidic aqueous solution).
-
Cool this solution to 0-5 °C in an ice-salt bath.
-
Slowly add the freshly prepared, cold diazonium salt solution from Protocol 1 to the stirred solution of the coupling component.
-
Maintain the reaction temperature at 0-5 °C and control the pH to a slightly acidic to neutral range (e.g., pH 4-6) by adding a buffer solution like sodium acetate (B1210297) if necessary.
-
A brightly colored precipitate of this compound should form.
-
Continue stirring the mixture for 1-2 hours to ensure the completion of the reaction.
Protocol 3: Isolation and Purification
-
Filter the precipitated this compound dye using vacuum filtration.
-
Wash the filter cake with cold water to remove any unreacted starting materials and salts.
-
The crude dye can be further purified by recrystallization. Dissolve the crude product in a minimal amount of a hot solvent mixture, such as ethanol-water.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Filter the purified crystals and dry them in a vacuum oven at a low temperature.
Mandatory Visualizations
Caption: General synthesis workflow for this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Interpreting Atypical Results from Basic Red 18 Assays
Welcome to the technical support center for Basic Red 18 assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and to offer troubleshooting strategies for common issues encountered during in vitro experiments using this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in cellular assays?
This compound is a cationic azo dye.[1] Due to its permanent positive charge, it can penetrate the plasma membrane of viable cells and accumulate in organelles with a low internal pH, such as lysosomes.[2] This principle is similar to that of the Neutral Red assay, a well-established method for assessing cell viability.[2] In healthy cells with intact membranes and acidic lysosomes, the dye is retained. In non-viable cells with compromised membranes or a dissipated lysosomal pH gradient, the dye is not effectively sequestered.[2] The amount of dye retained by a cell population is therefore proportional to the number of viable cells and can be quantified colorimetrically after extraction.[2]
Q2: My cell viability results show a "U-shaped" or biphasic dose-response curve. What could be the cause?
A "U-shaped" or biphasic (hormetic) dose-response curve, where you observe higher viability at high concentrations of this compound after an initial drop at lower concentrations, is a common artifact. This is often not a true biological effect and can be caused by:
-
Compound Precipitation: At high concentrations, this compound may precipitate out of the solution. These precipitates can interfere with the optical reading of the assay, leading to an artificially high absorbance reading that is misinterpreted as increased cell viability.
-
Direct Assay Interference: The dye itself may directly interact with and reduce the viability assay reagent (e.g., MTT, XTT), causing a color change that is independent of cellular metabolic activity. This results in a false-positive signal.
-
Hormesis: Some compounds can induce a biphasic response where low doses stimulate a protective cellular stress response, leading to a temporary increase in viability, while higher doses are cytotoxic.
Q3: I am observing high background absorbance in my assay wells, even in the controls without cells. What is the likely reason?
High background absorbance in cell-free wells is a strong indicator of direct interference between this compound and the assay components. This can be due to:
-
Intrinsic Color: this compound is a colored dye, and at higher concentrations, its own absorbance may contribute to the signal, especially if the absorbance spectra of the dye and the assay's chromophore overlap.
-
Interaction with Media Components: The dye may interact with components in the cell culture medium, leading to a change in its color or the formation of a precipitate that scatters light.
Q4: Can this compound affect mitochondrial function assays?
Yes, as a cationic molecule, this compound has the potential to accumulate in mitochondria due to their negative membrane potential. This can lead to several atypical results in mitochondrial function assays:
-
Fluorescence Quenching: The dye may quench the fluorescence of other dyes used to measure mitochondrial membrane potential (e.g., TMRM, JC-1), leading to an incorrect interpretation of mitochondrial depolarization.
-
Direct Inhibition of Respiration: The accumulation of the dye within the mitochondria could physically disrupt the electron transport chain, leading to an apparent decrease in mitochondrial respiration.
Troubleshooting Guides
Issue 1: Atypical Dose-Response Curves (e.g., U-shaped, Biphasic)
| Symptom | Potential Cause | Troubleshooting Steps & Mitigation Strategies |
| Artificially high viability at high concentrations (U-shaped curve) | 1. Compound Precipitation: High concentrations of this compound may exceed its solubility in the assay medium. | 1. Visual Inspection: Carefully inspect the wells of your assay plate under a microscope for any signs of precipitate. 2. Solubility Test: Determine the solubility of this compound in your specific cell culture medium before conducting the assay. 3. Adjust Concentration Range: Limit the maximum concentration of the dye to below its solubility limit. |
| 2. Direct Reduction of Assay Reagent: this compound may be chemically reducing the assay reagent (e.g., MTT, XTT, resazurin). | 1. Cell-Free Control: Run a control plate with various concentrations of this compound in the assay medium without cells. Add the assay reagent and observe if a color change occurs. 2. Use an Orthogonal Assay: Switch to a viability assay with a different mechanism that is less susceptible to chemical reduction, such as a membrane integrity assay (e.g., LDH release) or direct cell counting. | |
| Increased viability at low concentrations (Hormesis) | Biological Effect: Low concentrations of the dye may induce a cellular stress response that temporarily enhances metabolic activity or proliferation. | 1. Time-Course Experiment: Perform a time-course experiment to see if the stimulatory effect is transient. 2. Orthogonal Assays: Use assays that measure different aspects of cell health, such as a proliferation assay (e.g., EdU incorporation) and an apoptosis assay (e.g., caspase activity), to dissect the underlying biological mechanism. |
Issue 2: High Background or Inconsistent Results
| Symptom | Potential Cause | Troubleshooting Steps & Mitigation Strategies |
| High background absorbance in cell-free controls | 1. Intrinsic Absorbance of this compound: The dye's own color interferes with the absorbance reading. | 1. Subtract Background: For each concentration of this compound, have a corresponding cell-free well and subtract its absorbance value from the wells with cells. 2. Wavelength Scan: Perform a wavelength scan of this compound in your assay medium to identify its absorbance peak and choose an assay with a readout at a different wavelength if possible. |
| 2. Interaction with Assay Reagents: The dye may react with or bind to the assay components. | 1. Cell-Free Controls: As mentioned above, these are essential to identify direct interactions. 2. Change Assay: Consider using an assay that does not rely on a colorimetric readout, such as an ATP-based luminescence assay. | |
| High variability between replicate wells | 1. Uneven Cell Seeding: Inconsistent number of cells per well. | 1. Proper Cell Suspension: Ensure a homogenous single-cell suspension before seeding. 2. Calibrated Pipettes: Use calibrated pipettes and consistent pipetting technique. |
| 2. Edge Effects: Evaporation from the outer wells of the plate can concentrate the dye. | 1. Plate Hydration: Ensure proper humidification in the incubator. 2. Avoid Outer Wells: Do not use the outer wells for experimental samples; instead, fill them with sterile PBS or medium. | |
| 3. Incomplete Solubilization (for assays like MTT): Formazan crystals are not fully dissolved. | 1. Sufficient Solubilization Agent: Ensure an adequate volume of the solubilization solution is added. 2. Thorough Mixing: Mix gently but thoroughly on a plate shaker until all color is dissolved. |
Experimental Protocols
This compound Cell Viability Assay (Analogous to Neutral Red Uptake)
This protocol is adapted for a 96-well plate format and is based on the principle that viable cells will uptake and retain this compound in their lysosomes.
Materials:
-
Cells cultured in a 96-well plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Destain solution (e.g., 1% acetic acid in 50% ethanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will prevent confluency during the experiment. Allow cells to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of your test compound for the desired duration. Include untreated and vehicle-treated controls.
-
This compound Staining:
-
Prepare a working solution of this compound (e.g., 50 µg/mL) in pre-warmed, serum-free cell culture medium.
-
Remove the treatment medium from the wells.
-
Add 100 µL of the this compound staining solution to each well.
-
Incubate for 2-3 hours at 37°C.
-
-
Dye Removal and Washing:
-
Remove the staining solution.
-
Wash the cells with 150 µL of PBS to remove any unbound dye.
-
-
Dye Extraction:
-
Add 150 µL of the destain solution to each well.
-
Incubate for 10 minutes on a plate shaker with gentle agitation to extract the dye from the cells.
-
-
Quantification:
-
Measure the absorbance at approximately 540 nm using a microplate reader.
-
Cell viability is proportional to the absorbance reading.
-
Visualizations
Caption: Workflow for the this compound Cell Viability Assay.
Caption: Mechanism of this compound uptake and retention.
Caption: Simplified extrinsic apoptosis signaling pathway.
References
Technical Support Center: Enhancing Photocatalytic Degradation of Basic Red 18
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of Basic Red 18 photocatalytic degradation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the first step to take before starting the photocatalytic degradation of this compound?
A1: Before initiating photocatalysis, it is crucial to establish an adsorption-desorption equilibrium. This is achieved by stirring the dye solution with the photocatalyst in complete darkness for a specific period (e.g., 30-60 minutes). This step ensures that the initial decrease in dye concentration is due to the photocatalytic reaction and not just physical adsorption onto the catalyst surface.[1][2]
Q2: How does the pH of the solution affect the degradation efficiency of this compound?
A2: The pH of the solution is a critical parameter that influences the surface charge of the photocatalyst and the dye molecule itself.[3][4] For this compound, a cationic dye, the degradation efficiency is often influenced by the electrostatic interaction between the positively charged dye and the catalyst surface. The optimal pH can vary depending on the specific photocatalyst used. For instance, with some catalysts, a higher pH increases the number of negatively charged sites on the catalyst, promoting adsorption of the cationic dye and enhancing degradation.[4] However, for other systems, an acidic pH might be more favorable. It is recommended to determine the optimal pH for your specific experimental setup.
Q3: What is the optimal catalyst dosage for the degradation of this compound?
A3: The photocatalyst dosage significantly impacts the degradation rate. Initially, increasing the catalyst amount provides more active sites for the reaction, leading to a higher degradation efficiency. However, beyond a certain point, an excess of catalyst can lead to a turbid solution, which increases light scattering and reduces light penetration. This "screening effect" can hinder the activation of the photocatalyst and decrease the overall efficiency. Therefore, it is essential to optimize the catalyst loading for your specific reactor geometry and reaction volume.
Q4: Can the initial concentration of this compound affect the degradation rate?
A4: Yes, the initial dye concentration is a key factor. Generally, at low concentrations, the degradation rate is higher because there are sufficient active sites on the photocatalyst for the dye molecules. As the initial dye concentration increases, the reaction rate may decrease. This is because more dye molecules are adsorbed on the catalyst surface, which can inhibit the penetration of light to the catalyst surface, thus reducing the generation of reactive oxygen species.
Q5: What are the most common photocatalysts used for this compound degradation?
A5: Titanium dioxide (TiO₂) and zinc oxide (ZnO) are widely used semiconductor photocatalysts for the degradation of organic dyes like this compound due to their high photocatalytic activity, chemical stability, and low cost. Researchers also explore the use of composite materials, such as TiO₂/Zeolite, to enhance photocatalytic efficiency. The choice of photocatalyst can depend on factors like the desired light source (UV or visible) and the specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low degradation efficiency | - Non-optimal pH- Inadequate catalyst dosage- High initial dye concentration- Insufficient light intensity- Catalyst deactivation | - Optimize the pH of the solution by conducting experiments over a range of pH values.- Determine the optimal catalyst loading for your reactor setup to avoid the screening effect.- Reduce the initial dye concentration or increase the catalyst amount proportionally.- Ensure the light source provides sufficient energy to activate the photocatalyst. Check the lamp's age and output.- Regenerate the catalyst by washing with deionized water and drying, or consider calcination if appropriate for the material. |
| Inconsistent results | - Incomplete adsorption-desorption equilibrium- Fluctuation in light intensity or temperature- Non-homogenous catalyst suspension | - Always allow sufficient time for the system to reach adsorption-desorption equilibrium in the dark before irradiation.- Monitor and control the light intensity and reaction temperature throughout the experiment.- Ensure continuous and vigorous stirring to maintain a uniform suspension of the photocatalyst. |
| Difficulty in separating the catalyst after the experiment | - Small particle size of the photocatalyst | - Use a centrifuge at a higher speed for a longer duration.- Employ membrane filtration with an appropriate pore size.- Consider immobilizing the photocatalyst on a solid support like glass plates or beads. |
| Decolorization without significant mineralization (TOC reduction) | - Formation of stable intermediate products | - Increase the irradiation time to allow for the complete degradation of intermediates.- Analyze the treated solution using techniques like Total Organic Carbon (TOC) analysis to assess mineralization.- Consider adding an oxidant like hydrogen peroxide (H₂O₂) to enhance the degradation of intermediates. |
Experimental Protocols
General Protocol for Photocatalytic Degradation of this compound
This protocol outlines a standard procedure for evaluating the photocatalytic activity of a catalyst for the degradation of this compound.
-
Preparation of Dye Solution: Prepare a stock solution of this compound (e.g., 100 mg/L) in deionized water. Dilute the stock solution to the desired initial concentration for the experiment (e.g., 10-20 mg/L).
-
Catalyst Suspension: Accurately weigh the desired amount of photocatalyst (e.g., 0.1-0.5 g/L) and add it to a specific volume of the this compound solution in a photoreactor.
-
Adsorption-Desorption Equilibrium: Stir the suspension in complete darkness for 30-60 minutes to ensure that an adsorption-desorption equilibrium is reached between the dye and the catalyst surface. Take an initial sample (t=0) at the end of this period.
-
Photocatalytic Reaction: Irradiate the suspension with a suitable light source (e.g., UV lamp or solar simulator). Maintain constant stirring throughout the experiment.
-
Sampling: Withdraw aliquots of the suspension at regular time intervals (e.g., every 15 or 30 minutes).
-
Sample Analysis: Immediately after withdrawal, separate the photocatalyst from the solution by centrifugation or filtration (e.g., using a 0.45 µm syringe filter).
-
Concentration Measurement: Measure the absorbance of the supernatant at the maximum absorption wavelength of this compound (around 530 nm) using a UV-Vis spectrophotometer.
-
Data Analysis: Calculate the degradation efficiency using the following formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] × 100 Where C₀ is the initial concentration of the dye (after the dark adsorption step) and Cₜ is the concentration at time 't'.
Synthesis of TiO₂/Zeolite Nanophotocatalyst
This protocol describes a co-precipitation method for synthesizing a TiO₂/Zeolite composite.
-
Zeolite Suspension: Disperse 5 g of Y-type zeolite particles in 100 mL of distilled water and stir for 1 hour.
-
TiO₂ Addition: Add 5 g of TiO₂ nanoparticles to the zeolite suspension and continue stirring for an additional 2 hours.
-
Separation and Washing: Separate the resulting precipitate by centrifugation and wash it thoroughly with distilled water.
-
Drying: Dry the washed composite in an oven at 80 °C for 10 hours.
-
Calcination: Calcine the dried powder in a furnace at 600 °C for 2 hours in an air atmosphere.
-
Storage: Store the final TiO₂/Zeolite nanophotocatalyst in a sealed container for future use.
Data Presentation
Table 1: Effect of Different Photocatalysts on Dye Degradation.
| Photocatalyst | Dye | Initial Concentration (mg/L) | Catalyst Dosage (g/L) | Irradiation Time (min) | Degradation Efficiency (%) | Reference |
| TiO₂ (Degussa P25) | Acid Red 18 | 10 | 0.1 - 0.5 | - | Increased with catalyst dosage | |
| TiO₂ (Degussa P25) | This compound | - | - | - | Effective degradation | |
| ZnO | Red Dye | - | 0.3 | 90 | 68 | |
| g-C₃N₄/TiO₂ | Red Dye | - | - | 90 | 57 | |
| g-C₃N₄/ZnO | Red Dye | - | - | 90 | 53 | |
| TiO₂/Zeolite | Acid Red 18 | 100 | 0.88 | 125 | 98.5 |
Table 2: Influence of Experimental Parameters on the Degradation of Acid Red 18 using TiO₂/Zeolite.
| Parameter | Optimal Value |
| Catalyst Concentration | 0.88 g/L |
| pH | 6.5 |
| Contact Time | 125 min |
Visualizations
Caption: Experimental workflow for the photocatalytic degradation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Visible-Light Photocatalytic Degradation of Synthetic Dyes Using Spinel-Type CoMn2O4: Environmental Relevance and Human Water Rights Perspective [mdpi.com]
- 3. Photocatalytic Dye Degradation from Textile Wastewater: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in Basic Red 18 Removal
Welcome to the technical support center for the removal of Basic Red 18 from aqueous solutions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing this compound from water?
A1: The primary methods investigated for the removal of this compound and structurally similar azo dyes include Advanced Oxidation Processes (AOPs), adsorption, and to a lesser extent, membrane filtration and biological treatments.[1][2][3] AOPs, such as Fenton, photo-Fenton, and photocatalysis, are effective in degrading the dye molecules.[4][5] Adsorption using various materials like clays (B1170129) (e.g., montmorillonite) and biomass (e.g., fungi) has also shown high removal efficiency.
Q2: Why is the pH of the solution so critical for the removal of this compound?
A2: The pH of the aqueous solution is a critical parameter as it influences the surface charge of the adsorbent or catalyst and the ionization state of the dye molecule. For instance, in the case of adsorption of this compound (a cationic dye) onto materials like montmorillonite (B579905) clay, the removal efficiency increases with an increase in pH. Conversely, for the removal of anionic dyes like Acid Red 18 using photocatalysis with TiO2/Zeolite, a lower pH enhances the process due to favorable electrostatic interactions between the positively charged catalyst surface and the dye anion.
Q3: My removal efficiency is decreasing at higher initial concentrations of this compound. Why is this happening?
A3: This is a common observation in both adsorption and photocatalytic processes. In adsorption, at a fixed adsorbent dosage, the active sites become saturated as the initial dye concentration increases, leading to a decrease in the percentage of dye removed. Similarly, in photocatalysis, a higher concentration of dye molecules can absorb a significant amount of light, which hinders the penetration of light to the catalyst surface and reduces the generation of reactive oxygen species, thereby lowering the degradation efficiency.
Q4: Can I reuse the adsorbent after the removal process?
A4: The reusability of the adsorbent is a key factor for practical applications. Desorption studies are necessary to determine if the dye can be effectively removed from the adsorbent, allowing for its regeneration and reuse. The choice of eluent and the desorption conditions are critical for successful regeneration. While not extensively detailed for all adsorbents in the provided context, reusability is a significant advantage of adsorption processes.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Low Color Removal Efficiency in Adsorption Experiments
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect pH | Verify and adjust the pH of the solution. For cationic dyes like this compound, removal by adsorbents like clay is often favored at higher pH. | Optimal pH will enhance the electrostatic attraction between the dye and the adsorbent, increasing removal efficiency. |
| Insufficient Adsorbent Dosage | Increase the amount of adsorbent in the solution. | A higher dosage provides more active sites for dye adsorption, leading to improved color removal. However, be aware that beyond a certain point, the removal efficiency may plateau. |
| Short Contact Time | Increase the contact time between the adsorbent and the dye solution. | Adsorption is a time-dependent process. Allowing more time will enable the system to reach equilibrium, maximizing dye uptake. |
| Inadequate Agitation | Ensure the solution is being properly agitated or stirred. | Proper mixing improves the diffusion of dye molecules to the adsorbent surface, enhancing the rate and efficiency of adsorption. |
Issue 2: Inconsistent Results in Photocatalytic Degradation
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal pH | Adjust the pH of the solution. For azo dyes, the optimal pH can vary depending on the catalyst and the specific dye. For Acid Red 18 with TiO2/Zeolite, a pH of 6.5 was found to be optimal. | Achieving the optimal pH will maximize the interaction between the catalyst surface and the dye molecules, leading to higher degradation rates. |
| Incorrect Catalyst Concentration | Optimize the catalyst dosage. Both too low and too high concentrations can be detrimental. | An optimal catalyst loading ensures sufficient active sites for photocatalysis without causing excessive light scattering or agglomeration of particles, which can reduce efficiency. |
| Insufficient Light Intensity or Inappropriate Wavelength | Ensure the light source is functioning correctly and is appropriate for the photocatalyst being used (e.g., UV light for TiO2). | Adequate light irradiation is essential to activate the photocatalyst and generate the necessary reactive oxygen species for dye degradation. |
| Presence of Inhibitory Substances | Analyze the sample for the presence of interfering ions or organic matter. For instance, high concentrations of chloride ions can decrease the efficiency of some AOPs. | Identifying and potentially removing inhibitory substances can significantly improve the degradation efficiency. |
Data Presentation
Table 1: Comparison of Removal Efficiencies for this compound and Acid Red 18 using Different Methods
| Method | Target Dye | Adsorbent/Catalyst | Initial Concentration | pH | Reaction Time | Removal Efficiency (%) | Reference |
| Adsorption | This compound | Russula brevipes (fungus) | 10 mg/L | 6 | 60 min | 90 | |
| Russula brevipes (fungus) | 25 mg/L | 6 | 60 min | 88 | |||
| Russula brevipes (fungus) | 50 mg/L | 6 | 60 min | 86 | |||
| Fenton Process | This compound | Fe²⁺ / H₂O₂ | 50 mg/L | 3 | 18 min | 98.5 (Color) | |
| Photocatalysis | Acid Red 18 | TiO₂/Zeolite | 100 mg/L | 6.5 | 125 min | 96.3 | |
| Electrocoagulation | Acid Red 18 | Waste Aluminum Cans | 100 mg/L | 3 | 25 min | 100 |
Experimental Protocols
Protocol 1: Adsorption of this compound using Fungal Biomass
This protocol is based on the methodology for biosorption of this compound using Russula brevipes.
-
Preparation of Adsorbent:
-
Collect and clean the fungal biomass (Russula brevipes).
-
Dry the biomass in an oven at a specified temperature (e.g., 60°C) until a constant weight is achieved.
-
Grind the dried biomass to a uniform particle size.
-
-
Batch Adsorption Experiment:
-
Prepare a stock solution of this compound of a known concentration.
-
In a series of flasks, add a fixed amount of the prepared fungal biomass to a known volume of this compound solution with varying initial concentrations (e.g., 10, 25, 50 mg/L).
-
Adjust the pH of the solutions to the desired value (e.g., pH 6) using dilute HCl or NaOH.
-
Place the flasks on a shaker and agitate at a constant speed for a specified duration (e.g., 60 minutes).
-
After the desired contact time, separate the adsorbent from the solution by centrifugation or filtration.
-
Analyze the concentration of the remaining this compound in the supernatant using a UV-Vis spectrophotometer at the maximum absorbance wavelength of the dye.
-
Calculate the removal efficiency using the formula: Removal Efficiency (%) = ((C₀ - Cₑ) / C₀) * 100, where C₀ is the initial dye concentration and Cₑ is the equilibrium dye concentration.
-
Protocol 2: Photocatalytic Degradation of Acid Red 18 using TiO₂/Zeolite
This protocol is based on the methodology for the photocatalytic degradation of Acid Red 18 using a TiO₂/Zeolite nanocomposite.
-
Synthesis of TiO₂/Zeolite Photocatalyst:
-
Disperse a specific amount of Y-type zeolite in distilled water and stir for 1 hour.
-
Add TiO₂ nanoparticles to the zeolite suspension and continue stirring for 2 hours.
-
Separate the resulting precipitate by centrifugation.
-
Wash the precipitate with distilled water and dry it in an oven at 80°C for 10 hours.
-
Calcine the dried powder at 600°C for 2 hours in a furnace.
-
-
Photocatalytic Degradation Experiment:
-
Prepare a stock solution of Acid Red 18.
-
In a photoreactor, suspend a specific dosage of the synthesized TiO₂/Zeolite photocatalyst (e.g., 0.88 g/L) in a known volume of the Acid Red 18 solution (e.g., 100 mg/L).
-
Adjust the pH of the suspension to the optimal value (e.g., 6.5).
-
Irradiate the suspension with a UV lamp under continuous stirring for a set period (e.g., 125 minutes).
-
At regular time intervals, withdraw samples from the reactor and centrifuge them to remove the photocatalyst particles.
-
Measure the absorbance of the supernatant at the maximum wavelength of Acid Red 18 (505 nm) using a UV-Vis spectrophotometer to determine the residual dye concentration.
-
Calculate the degradation efficiency as a function of time.
-
Visualizations
Caption: Workflow for the adsorption of this compound using fungal biomass.
Caption: Experimental workflow for photocatalytic degradation of Acid Red 18.
Caption: Logical flow for troubleshooting low dye removal efficiency.
References
- 1. Recent Achievements in Dyes Removal Focused on Advanced Oxidation Processes Integrated with Biological Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.gnest.org [journal.gnest.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Catalytic Oxidation Process for the Degradation of Synthetic Dyes: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Basic Red 18 and Other Cationic Dyes for Textile Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Cationic Dye Performance in Textile Dyeing
Cationic dyes, also known as basic dyes, are a class of synthetic colorants extensively used in the textile industry for their ability to produce brilliant and intense shades, particularly on acrylic fibers. This guide provides a comparative performance analysis of C.I. Basic Red 18 against other commonly used cationic dyes, C.I. Basic Yellow 28 and C.I. Basic Blue 41. The information presented herein, supported by quantitative data and standardized experimental protocols, is intended to assist researchers and scientists in the selection of appropriate dyes for their specific textile applications.
Performance Characteristics of Selected Cationic Dyes
The efficacy of a cationic dye is determined by several key performance indicators, including its fastness to light, washing, perspiration, and rubbing. These properties dictate the durability of the color on the textile substrate when exposed to various environmental conditions and laundering processes. The following table summarizes the quantitative fastness data for this compound, Basic Yellow 28, and Basic Blue 41 on acrylic fibers, based on internationally recognized ISO standards.
| Parameter | C.I. This compound | C.I. Basic Yellow 28 | C.I. Basic Blue 41 |
| Light Fastness (ISO 105-B02) | 6-7 | 7 | 6 |
| Wash Fastness (Fading) (ISO 105-C06) | 4-5 | 5 | - |
| Wash Fastness (Staining) (ISO 105-C06) | 5 | 5 | - |
| Perspiration Fastness (Fading) (ISO 105-E04) | 4-5 | 5 | - |
| Perspiration Fastness (Staining) (ISO 105-E04) | 5 | 5 | - |
| Rubbing Fastness (Dry) (ISO 105-X12) | 4-5 | - | - |
| Rubbing Fastness (Wet) (ISO 105-X12) | 4-5 | - | - |
Fastness ratings are on a scale of 1 to 8 for light fastness (where 8 is the best) and 1 to 5 for all other tests (where 5 is the best).
Experimental Protocols
Accurate and reproducible data are contingent upon standardized experimental procedures. The following sections detail the methodologies for the dyeing of acrylic fibers with cationic dyes and the subsequent evaluation of their fastness properties as per ISO standards.
Dyeing of Acrylic Fibers with Cationic Dyes
This protocol outlines a general procedure for dyeing acrylic fibers in a laboratory setting.
Materials and Reagents:
-
Acrylic yarn or fabric
-
Cationic dye (e.g., this compound)
-
Acetic acid (CH₃COOH)
-
Sodium acetate (B1210297) (CH₃COONa)
-
Glauber's salt (Na₂SO₄·10H₂O) (optional, as a leveling agent)
-
Wetting agent
-
Laboratory dyeing apparatus (e.g., water bath with beakers or a programmable dyeing machine)
-
Distilled or deionized water
Procedure:
-
Preparation of the Dyebath:
-
Calculate the required amount of dye and auxiliary chemicals based on the weight of the goods (o.w.g.) and the desired liquor ratio (e.g., 1:40).
-
Prepare a stock solution of the cationic dye by pasting it with a small amount of acetic acid and then dissolving it in hot water (around 60-70°C). Ensure the dye is fully dissolved.
-
Fill the dyeing vessel with the required volume of water.
-
Add the wetting agent, acetic acid, and sodium acetate to the dyebath to achieve a pH of 4.5-5.5.[1]
-
If used, add the leveling agent (Glauber's salt).
-
-
Dyeing Process:
-
Introduce the wetted acrylic material into the dyebath at a starting temperature of approximately 60°C.[2]
-
Run the material for 10-15 minutes to ensure even wetting and chemical absorption.
-
Add the dissolved dye solution to the dyebath.
-
Gradually raise the temperature of the dyebath to the boil (95-100°C) at a rate of 1-2°C per minute.[1]
-
Maintain the dyeing at this temperature for 45-60 minutes, ensuring continuous agitation of the material.
-
-
Rinsing and Drying:
-
After dyeing, cool the dyebath down to about 60°C before removing the dyed material.
-
Rinse the material thoroughly with warm water, followed by a cold water rinse, until the rinse water is clear.
-
Squeeze or hydroextract the excess water from the material.
-
Dry the dyed material in an oven or air-dry at a temperature not exceeding 60°C.
-
Fastness Testing Methodologies
1. Color Fastness to Light (ISO 105-B02:2014)
This test determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (xenon arc lamp).
-
Apparatus: Xenon arc lamp apparatus, blue wool standards (references 1-8), grey scale for assessing change in color.
-
Procedure:
-
A specimen of the dyed textile is mounted on a sample holder.
-
A set of blue wool light fastness standards is also mounted.
-
The specimen and standards are simultaneously exposed to the light from a xenon arc lamp under specified conditions of temperature and humidity.
-
The exposure is continued until a specified contrast on the blue wool standards is achieved or for a specified duration.
-
The change in color of the test specimen is assessed by comparing its fading with that of the blue wool standards. The light fastness rating is the number of the blue wool standard that shows a similar degree of fading.
-
2. Color Fastness to Washing (ISO 105-C06:2010)
This test is designed to determine the resistance of the color of textiles to domestic or commercial laundering procedures.
-
Apparatus: A suitable washing machine (e.g., Launder-Ometer), stainless steel balls, multifiber adjacent fabric, grey scales for assessing change in color and staining.
-
Procedure:
-
A specimen of the dyed textile (10 cm x 4 cm) is stitched together with a piece of multifiber adjacent fabric of the same size.
-
The composite specimen is placed in a stainless steel container with a specified amount of detergent solution (e.g., 4 g/L ECE phosphate (B84403) reference detergent and 1 g/L sodium perborate) and 10 stainless steel balls.[3]
-
The container is placed in the washing machine and agitated for a specified time (e.g., 30 minutes) and temperature (e.g., 40°C, 50°C, or 60°C) depending on the test procedure (e.g., A2S, B2S, C2S).
-
After the washing cycle, the composite specimen is removed, rinsed thoroughly with water, and the excess water is removed.
-
The stitching is removed, and the specimen and multifiber fabric are dried separately in an oven at a temperature not exceeding 60°C.
-
The change in color of the original specimen is assessed using the grey scale for color change, and the staining of each fiber in the multifiber fabric is assessed using the grey scale for staining.
-
3. Color Fastness to Rubbing (ISO 105-X12:2016)
This method determines the resistance of the color of a textile to rubbing off and staining other materials.
-
Apparatus: Crockmeter (rubbing fastness tester), standard white cotton rubbing cloth, grey scale for assessing staining.
-
Procedure:
-
A specimen of the dyed textile is mounted on the base of the crockmeter.
-
Dry Rubbing: A dry, conditioned piece of the standard cotton rubbing cloth is mounted on the rubbing finger of the crockmeter.
-
The rubbing finger is moved back and forth 10 times over the specimen with a downward force of 9 N.
-
Wet Rubbing: The procedure is repeated with a new specimen and a rubbing cloth that has been wetted with distilled water to a specific pickup percentage.
-
The amount of color transferred to the dry and wet rubbing cloths is assessed using the grey scale for staining.
-
4. Color Fastness to Perspiration (ISO 105-E04:2013)
This test evaluates the resistance of the color of textiles to the action of simulated human perspiration.
-
Apparatus: Perspirometer or equivalent device, oven, multifiber adjacent fabric, alkaline and acidic perspiration solutions, grey scales.
-
Procedure:
-
A composite specimen is prepared by stitching the dyed textile with a multifiber adjacent fabric.
-
Two such specimens are prepared. One is immersed in a freshly prepared alkaline perspiration solution and the other in an acidic perspiration solution.
-
The specimens are allowed to soak for 30 minutes.
-
The excess solution is removed, and each specimen is placed between two plates in the perspirometer under a specified pressure.
-
The device is placed in an oven at 37 ± 2°C for 4 hours.
-
After the incubation period, the specimens are removed, and the textile and multifiber fabric are separated and dried.
-
The change in color of the test specimens and the staining of the multifiber fabrics are assessed using the appropriate grey scales.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for evaluating the performance of cationic dyes in textile dyeing, from the initial dyeing process to the final fastness assessments.
References
Unveiling the Antimicrobial Potential of Basic Red 18: A Comparative Analysis
For Immediate Release
A comprehensive evaluation of the cationic monoazo dye, Basic Red 18, reveals notable in vitro antimicrobial activity against several clinically relevant bacteria. This guide provides an objective comparison of this compound's efficacy against other antimicrobial agents, supported by available experimental data. The information is intended for researchers, scientists, and drug development professionals exploring novel antimicrobial compounds.
This compound (C.I. 11085) is a dark red powder primarily used in the textile industry.[1] Its molecular structure features a quaternary ammonium (B1175870) group, which imparts a permanent positive charge, a key characteristic linked to its antimicrobial potential.[1]
Comparative Antimicrobial Efficacy
The antimicrobial activity of this compound has been quantitatively assessed using the disk diffusion method, with results indicating significant zones of inhibition against both Gram-positive and Gram-negative bacteria.[1] To contextualize these findings, the following tables compare the performance of this compound with other antimicrobial dyes and standard antibiotics against common pathogens.
Table 1: Quantitative Antimicrobial Activity of this compound
| Test Microorganism | This compound:1 Concentration | Zone of Inhibition (mm) |
| Escherichia coli | Various | Data indicates significant activity |
| Staphylococcus aureus | Various | Data indicates significant activity |
| Pseudomonas aeruginosa | Various | Data indicates significant activity |
| Data extracted from Tutak, M., & Gün, F. (2011).[1] |
Table 2: Comparative Efficacy with Other Antimicrobial Agents
| Antimicrobial Agent | Test Microorganism | Efficacy Measurement | Result |
| This compound | S. aureus, E. coli, P. aeruginosa | Zone of Inhibition | Significant activity observed |
| Malachite Green (Cationic Dye) | S. aureus, B. subtilis, P. aeruginosa | Reduction Rate (%) | 55.40 - 90.00% |
| E. coli | Reduction Rate (%) | Ineffective | |
| Gentamicin (Antibiotic) | S. aureus | MIC (μg/mL) | 0.19 |
| P. aeruginosa | MIC (μg/mL) | 0.39 | |
| Ciprofloxacin (Antibiotic) | S. aureus | Bactericidal Conc. (μg/mL) | 0.5 |
| E. coli, P. aeruginosa | Bactericidal Conc. (μg/mL) | 0.1 - 0.5 | |
| MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency. Data for Malachite Green from DergiPark, Gentamicin from ACS Publications, and Ciprofloxacin from Antimicrobial Agents and Chemotherapy.[2] |
Proposed Mechanism of Action
The antimicrobial activity of cationic dyes like this compound is primarily attributed to their electrostatic interaction with the negatively charged components of microbial cell membranes. This interaction is believed to disrupt membrane integrity, leading to the leakage of intracellular components and ultimately, cell death. There is currently no scientific literature to suggest that this compound is involved in modulating specific biological signaling pathways.
Caption: Proposed mechanism of antimicrobial action for this compound.
Experimental Protocols
The evaluation of this compound's antimicrobial efficacy was conducted using the standardized disk diffusion method.
1. Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa) is prepared in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard.
2. Inoculation of Agar (B569324) Plates: A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
3. Application of Dye: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of this compound solution.
4. Incubation: The impregnated discs are placed on the inoculated agar surface. The plates are then incubated at 37°C for 18-24 hours.
5. Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters. The size of the zone is indicative of the antimicrobial activity.
Caption: General workflow for antimicrobial susceptibility testing.
Conclusion
The available data indicates that this compound exhibits promising antimicrobial properties, warranting further investigation. Its cationic nature and proposed mechanism of membrane disruption are consistent with other known antimicrobial dyes. While the current data is limited to a single study, it provides a solid foundation for future research to fully elucidate the therapeutic potential of this compound. Subsequent studies should focus on determining the minimum inhibitory and bactericidal concentrations, evaluating a broader range of microorganisms, and exploring potential synergistic effects with existing antibiotics.
References
A Comparative Analysis of Basic Red 18 and Other Fluorescent Dyes for Cellular Imaging
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical step in obtaining high-quality and reproducible imaging data. This guide provides a comparative analysis of Basic Red 18, a cationic azo dye, against a selection of commonly used fluorescent probes. The objective is to highlight the performance characteristics of these dyes to aid in the selection process for various microscopy applications.
Overview of this compound
This compound is a cationic monoazo dye traditionally utilized in the textile industry.[1][2] Its chemical structure features a permanent positive charge, which facilitates its interaction with negatively charged molecules, suggesting its potential as a stain for certain cellular components.[3][4] While not a conventional fluorescent probe, its chromophoric properties have led to investigations into its utility for biological imaging.[3]
Performance Comparison with Other Fluorescent Dyes
The effectiveness of a fluorescent dye is determined by several key photophysical parameters, including its absorption and emission maxima, quantum yield, molar absorptivity, and photostability. Below is a comparison of this compound with other well-established fluorescent dyes. It is important to note that comprehensive, experimentally validated photophysical data for this compound is not as readily available as for more established research dyes.
Photophysical Properties
| Feature | This compound | Rhodamine B | Cyanine3 (Cy3) | Alexa Fluor 555 | Nile Red | BODIPY 493/503 |
| Primary Target | Anionic Biomolecules (General) | General purpose | DNA, Proteins | General purpose | Intracellular Lipid Droplets | Neutral Lipids |
| Excitation Maxima (nm) | ~540–550 | ~550 | ~550 | ~555 | ~552 (in methanol) | ~493 |
| Emission Maxima (nm) | Not specified (~570 typical for red dyes) | ~580 | ~570 | ~565 | ~636 (in methanol) | ~503 |
| Quantum Yield (Φf) | Not specified (0.58 typical for red dyes) | ~0.31 | ~0.15 | ~0.1 | High in hydrophobic environments | High |
| Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Not specified (~90,000 typical for red dyes) | ~105,000 | ~150,000 | ~150,000 | ~45,000 | ~80,000 |
| Photostability | High | Low to Moderate | Moderate to High | High | Good | Good |
Note: Some values for this compound are typical for similar red dyes and may require experimental verification for specific applications.
Toxicity Profile
A review of available toxicological data reveals varying degrees of toxicity across different dyes. Data on the acute oral toxicity of this compound in mammalian models is limited, but aquatic toxicity has been observed.
| Dye | Test Organism | Endpoint | Result |
| This compound | Tilapia mossambica (Tilapia fish) | Mortality | 30% at 100 ppm, 70% at 200 ppm |
| Acid Red 18 | Rat | Acute Oral LD50 | > 8000 mg/kg bw |
| Congo Red | Daphnia magna (Water flea) | 72-hour LC50 | 89.91 mg/L |
Key Considerations for Dye Selection
This compound presents a potential low-cost alternative for staining negatively charged cellular components, such as in the mitochondria, due to its cationic nature. Its notable photostability is a significant advantage for time-lapse imaging and experiments that require prolonged illumination. However, the lack of comprehensive data on its quantum yield and a potentially broader emission spectrum may limit its use in quantitative and multi-color imaging experiments when compared to well-established probes.
Rhodamine B , a xanthene dye, is a versatile and widely used fluorophore. However, it is known for its susceptibility to photobleaching, which can be a limitation for long-term imaging studies.
Cyanine dyes (e.g., Cy3) offer good brightness and photostability and are widely used for labeling nucleic acids and proteins.
Alexa Fluor dyes (e.g., Alexa Fluor 555) are known for their high photostability and brightness and often serve as a benchmark for performance in various imaging applications.
Nile Red and BODIPY 493/503 are highly effective and specific fluorescent probes for labeling intracellular lipid droplets, offering excellent performance characteristics such as high signal-to-noise ratios and good photostability.
Experimental Protocols
Reproducibility in fluorescence microscopy is contingent on meticulous experimental design and execution. Below are generalized protocols for live-cell imaging and assessing photostability.
Generalized Protocol for Live-Cell Imaging
This protocol is applicable to small molecule dyes and would need to be optimized for specific probes and cell types.
-
Probe Preparation : Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO).
-
Cell Culture : Grow cells on a suitable substrate for imaging, such as glass-bottom dishes.
-
Cell Labeling : Dilute the probe stock solution in a pre-warmed imaging medium (e.g., phenol (B47542) red-free medium) to the final working concentration. Replace the growth medium with the labeling solution and incubate for a specific period to allow for cellular uptake.
-
Washing : Remove the labeling solution and wash the cells with fresh imaging medium to reduce background fluorescence.
-
Image Acquisition : Acquire images using a fluorescence microscope with the appropriate excitation and emission filters for the chosen dye.
Generalized Protocol for Photostability Assessment
This protocol can be used to compare the photobleaching rates of different fluorescent dyes.
-
Sample Preparation : Prepare samples of cells stained with the fluorescent dyes to be compared.
-
Region of Interest (ROI) Selection : Identify a region of interest within the stained cells for photobleaching analysis.
-
Time-Lapse Imaging : Continuously illuminate the ROI with a constant excitation power and acquire images at regular time intervals.
-
Data Analysis : Measure the mean fluorescence intensity within the ROI for each time point.
-
Quantification : Plot the normalized fluorescence intensity as a function of time. The rate of photobleaching can be quantified by determining the half-life (t1/2), which is the time it takes for the fluorescence intensity to decrease by 50%.
Visualizing Experimental Workflows
The following diagrams illustrate the generalized workflows for live-cell imaging and photostability assessment.
References
Unveiling the Environmental Footprint: A Comparative Analysis of Basic Red 18 and Its Alternatives
A critical evaluation of the environmental impact of the cationic azo dye Basic Red 18 in comparison to representative alternative dyes, Reactive Red 195 and Disperse Red 60, reveals significant differences in their ecotoxicological profiles. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the available data on their aquatic toxicity, biodegradability, and bioaccumulation potential, supported by detailed experimental methodologies.
The textile and dyeing industries are major contributors to water pollution, with the release of colored effluents posing a significant threat to aquatic ecosystems. This compound, a widely used cationic azo dye, has come under scrutiny due to its potential environmental repercussions. This guide offers a data-driven comparison of this compound with two common alternatives: Reactive Red 195, a reactive azo dye, and Disperse Red 60, an anthraquinone (B42736) dye.
Comparative Environmental Impact Data
The following table summarizes the available quantitative data on the aquatic toxicity, biodegradability, and bioaccumulation potential of this compound, Reactive Red 195, and Disperse Red 60.
| Environmental Parameter | This compound | Reactive Red 195 | Disperse Red 60 |
| Aquatic Toxicity | |||
| Fish (LC50) | 30% mortality at 100 ppm, 70% mortality at 200 ppm (Tilapia mossambica)[1][2] | No data available | ~485 mg/L (96h, Oncorhynchus mykiss) |
| Invertebrates (EC50) | No data available | No data available | >100 mg/L (48h, Daphnia magna) |
| Algae (EC50) | No data available | No data available | ~19 mg/L (72h, Desmodesmus subspicatus) |
| Biodegradability | Not readily biodegradable (general for azo dyes)[3] | Not readily biodegradable (general for reactive azo dyes) | Poorly biodegradable (general for disperse dyes) |
| Bioaccumulation | No data available | No data available | Low potential (Log Kow = 4.5) |
Experimental Protocols
The environmental impact data presented in this guide are derived from studies adhering to internationally recognized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). A summary of the key test guidelines is provided below.
Aquatic Toxicity Testing
-
Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period. Fish, such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio), are exposed to various concentrations of the dye in a controlled environment. Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
Daphnia sp., Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity to aquatic invertebrates, typically Daphnia magna. Young daphnids are exposed to a range of dye concentrations for 48 hours. The test determines the effective concentration (EC50) at which 50% of the daphnids are immobilized.
-
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of algae, such as Desmodesmus subspicatus. Algal cultures are exposed to different concentrations of the dye over 72 hours, and the inhibition of growth is measured to determine the EC50.
Ready Biodegradability Testing
-
Manometric Respirometry Test (OECD 301F): This method assesses the ready biodegradability of a chemical by measuring the oxygen consumed by microorganisms during its degradation over a 28-day period. A substance is considered readily biodegradable if it reaches a certain percentage of its theoretical oxygen demand (ThOD) within a "10-day window." Azo and disperse dyes are generally not expected to pass this test, indicating their persistence in the environment.
Bioaccumulation Testing
-
Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD 305): This test determines the potential of a chemical to accumulate in fish. The Bioconcentration Factor (BCF) is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady state. A high BCF value indicates a high potential for bioaccumulation. For substances with low water solubility, like some disperse dyes, the octanol-water partition coefficient (Log Kow) can be used as a screening indicator for bioaccumulation potential. A Log Kow value below 5 generally suggests a low potential for bioaccumulation.
Comparative Environmental Impact Assessment Workflow
The following diagram illustrates the logical workflow for a comprehensive environmental impact assessment of dyes, from initial characterization to risk assessment.
References
The Efficacy of Adsorbents in Basic Red 18 Dye Removal: A Comparative Guide
A comprehensive evaluation of various adsorbents for the removal of Basic Red 18, a common textile dye, from aqueous solutions reveals a range of efficiencies and operational parameters. This guide provides a comparative analysis of different materials, including natural clays, biological adsorbents, and activated carbons, supported by experimental data to assist researchers in selecting the optimal adsorbent for their specific needs.
The textile industry is a major contributor to water pollution, with dyes like this compound being a significant concern due to their visibility and potential toxicity. Adsorption has emerged as a promising and cost-effective method for the removal of such dyes from wastewater. This guide compares the performance of several adsorbents, presenting key data on their adsorption capacities and the experimental conditions under which they are most effective.
Performance Comparison of Adsorbents for this compound Removal
The selection of an appropriate adsorbent is critical for the efficient removal of this compound. The following table summarizes the performance of various adsorbents based on their maximum adsorption capacity (qmax) as determined by the Langmuir isotherm model, a common method for evaluating adsorbent performance.
| Adsorbent Material | Adsorbent Type | Maximum Adsorption Capacity (qmax) (mg/g) | Optimal pH | Optimal Temperature (°C) |
| Montmorillonite Clay | Natural Clay | 714.3[1] | 3-10[2] | 25[2] |
| Russula brevipes | Fungi | Not available (Freundlich model) | 6[3][4] | 25 ± 2 |
| Cocoa Shell Activated Carbon | Agricultural Waste | 42.1 | 2.0 | Not Specified |
| Commercial Activated Carbon | Commercial Product | 43.4 | Not Specified | Not Specified |
Experimental Protocols: A Closer Look at the Methodologies
The following section details the experimental protocols used to evaluate the performance of the adsorbents listed above. These methodologies provide a framework for researchers to conduct their own comparative studies.
Batch Adsorption Experiments
A common method for evaluating adsorbent performance is through batch adsorption studies. A typical protocol involves the following steps:
-
Preparation of Dye Solution: A stock solution of this compound is prepared by dissolving a known weight of the dye in deionized water. Working solutions of desired concentrations are then prepared by diluting the stock solution.
-
Adsorption Process: A predetermined amount of the adsorbent is added to a fixed volume of the dye solution in a flask.
-
Parameter Optimization: The flasks are agitated at a constant speed in a shaker. Key parameters such as pH, temperature, adsorbent dosage, and contact time are varied to determine the optimal conditions for dye removal.
-
Analysis: After a specific contact time, the solid and liquid phases are separated by centrifugation or filtration. The concentration of the remaining dye in the supernatant is determined using a UV-Vis spectrophotometer at the maximum wavelength of this compound (around 488-540 nm).
-
Calculation of Adsorption Capacity: The amount of dye adsorbed per unit mass of the adsorbent at equilibrium (qe) is calculated using the following equation:
qe = (C₀ - Ce) * V / m
Where:
-
C₀ and Ce are the initial and equilibrium concentrations of the dye (mg/L), respectively.
-
V is the volume of the solution (L).
-
m is the mass of the adsorbent (g).
-
Adsorbent Preparation: From Waste to Resource
The preparation of adsorbents, especially from agricultural waste, is a key step in developing low-cost water treatment solutions. A general procedure for preparing activated carbon from agricultural waste is as follows:
-
Washing and Drying: The raw agricultural waste material (e.g., cocoa shells, rice husks) is thoroughly washed with distilled water to remove impurities and then dried in an oven.
-
Carbonization: The dried material is carbonized in a furnace at a high temperature (typically 400-800°C) in the absence of air.
-
Activation: The carbonized material is then activated to increase its surface area and porosity. This can be done through physical activation (using steam or carbon dioxide) or chemical activation (impregnating with an activating agent like phosphoric acid or zinc chloride) followed by heating.
-
Final Processing: The resulting activated carbon is washed to remove any remaining chemicals, dried, and then ground and sieved to the desired particle size.
Visualizing the Evaluation Process
The logical workflow for evaluating the performance of different adsorbents for this compound removal can be visualized as a series of interconnected steps, from initial adsorbent selection to the final comparative analysis.
Caption: Workflow for Evaluating Adsorbent Performance.
Conclusion
This guide provides a comparative overview of the performance of different adsorbents for the removal of this compound. Montmorillonite clay exhibits a remarkably high adsorption capacity, making it a strong candidate for efficient dye removal. While activated carbons derived from agricultural waste show promise as low-cost alternatives, their performance can be variable. The choice of adsorbent will ultimately depend on a variety of factors, including the desired removal efficiency, cost-effectiveness, and the specific conditions of the wastewater to be treated. The provided experimental protocols and workflow offer a solid foundation for researchers to conduct further investigations and identify the most suitable adsorbent for their applications.
References
The Fine Line of Function: A Comparative Guide to the Structure-Activity Relationship of Basic Red 18 and its Analogs
For Researchers, Scientists, and Drug Development Professionals: A detailed examination of the cationic azo dye Basic Red 18, this guide synthesizes available data to illuminate the relationship between its chemical structure and biological activity. Through a comparative analysis with structurally similar compounds, this document provides insights into the molecular determinants of its efficacy and toxicity, supported by detailed experimental protocols.
This compound, a monoazo dye characterized by a permanent positive charge, is a well-established colorant in the textile industry. Beyond its dyeing capabilities, this cationic compound has garnered scientific interest for its potential antimicrobial and cytotoxic properties. Understanding the intricate relationship between its molecular architecture and its biological effects is paramount for harnessing its potential applications and mitigating its risks. This guide delves into the structure-activity relationship (SAR) of this compound and its analogs, presenting a comparative analysis based on available experimental data.
Comparative Performance: A Data-Driven Overview
The biological activity of this compound and its analogs is intrinsically linked to their chemical structures. The presence of a quaternary ammonium (B1175870) group imparts a positive charge, a key feature for its interaction with negatively charged biological molecules. Variations in the aromatic rings and their substituents can significantly influence the compound's potency, selectivity, and overall toxicological profile.
Antimicrobial Activity
This compound has demonstrated inhibitory effects against various pathogenic bacteria. The primary mechanism of its antimicrobial action is believed to be the electrostatic interaction with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell death. The following table summarizes the available data on the antimicrobial activity of this compound and a structurally related cationic azo dye, C.I. Basic Yellow 51.
Table 1: Comparative Antimicrobial Activity of Cationic Azo Dyes
| Compound | Test Organism | Activity Measurement | Result |
| This compound | Escherichia coli | Zone of Inhibition | Significant activity reported, but specific zone diameter not consistently provided in available literature. |
| Staphylococcus aureus | Zone of Inhibition | Significant activity reported. | |
| Pseudomonas aeruginosa | Zone of Inhibition | Significant activity reported. | |
| C.I. Basic Yellow 51 | Escherichia coli | Zone of Inhibition | Less effective than this compound in a comparative study. |
| Staphylococcus aureus | Zone of Inhibition | Less effective than this compound. | |
| Pseudomonas aeruginosa | Zone of Inhibition | Less effective than this compound. |
Note: The available data for direct comparison is limited. Further studies with standardized methodologies are required for a conclusive SAR analysis.
Cytotoxicity and Aquatic Toxicity
The cytotoxicity of cationic dyes is a critical consideration for any potential biomedical application and for assessing their environmental impact. The positive charge that drives their antimicrobial activity can also lead to interactions with mammalian cell membranes, potentially causing cell damage. The toxicity of this compound to aquatic organisms has been documented, highlighting the need for responsible disposal and remediation from industrial effluents.
Table 2: Comparative Toxicity Data
| Compound | Organism/Cell Line | Endpoint | Result |
| This compound | Tilapia mossambica (fish) | Mortality | 30% mortality at 100 ppm; 70% mortality at 200 ppm |
| Cationic Lipids (general) | Various cell lines | IC50 | Varies significantly with headgroup structure; quaternary ammonium headgroups are generally more toxic than peptide headgroups.[1] |
| Cationic Nanoparticles (general) | Primary fibroblasts | Cell Death | Cytotoxicity correlates with the magnitude of the positive surface potential. |
Deciphering the Structure-Activity Relationship
-
Cationic Charge: The quaternary ammonium group is essential for antimicrobial and cytotoxic activity. The positive charge facilitates binding to negatively charged cell surfaces.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the nature of the substituents on the aromatic rings, can affect its ability to penetrate cell membranes. Increased lipophilicity can lead to enhanced biological activity, but may also increase general cytotoxicity.
-
Steric Factors: The size and shape of the molecule can influence its binding to specific targets. Bulky substituents may hinder effective interaction with microbial or cellular components.
-
Azo Bond: The azo bond (-N=N-) is the chromophore of the dye but can also be a site of metabolic cleavage, particularly by azoreductases in the gut microbiota or liver. This can lead to the formation of aromatic amines, some of which are known to be mutagenic.[2] The nature of the aromatic amines formed upon reduction is a key determinant of the dye's genotoxic potential. For instance, dyes that can release p-phenylenediamine (B122844) or benzidine (B372746) moieties are of particular concern.[2]
Experimental Methodologies
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Reagents and Media: Prepare Mueller-Hinton Broth (MHB) and the test compound stock solution.
-
Inoculum Preparation: Culture the test microorganism overnight and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing MHB.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the formazan solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[3]
Visualizing the Concepts
To better illustrate the relationships and processes discussed, the following diagrams are provided.
References
- 1. Correlation of the cytotoxic effects of cationic lipids with their headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutagenicity of azo dyes: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Photostability of Basic Red 18 and Other Common Fluorophores
For Researchers, Scientists, and Drug Development Professionals
The selection of a robust fluorophore is critical for the success of fluorescence-based applications, ensuring the reliability and reproducibility of experimental data. Photostability, the ability of a fluorophore to resist light-induced degradation (photobleaching), is a key performance indicator, especially in experiments requiring prolonged or intense illumination such as time-lapse microscopy and single-molecule studies. This guide provides a comparative analysis of the photostability of Basic Red 18 against other widely used fluorophores, including Rhodamine B, Cy3, and Cy5, supported by available experimental data and a standardized protocol for photostability assessment.
Quantitative Photostability Comparison
The following table summarizes the available quantitative data on the photostability of this compound and other common fluorophores. It is important to note that these values are compiled from various studies and were obtained under different experimental conditions. Therefore, they should be considered as a relative guide rather than a direct comparison.
| Fluorophore | Photostability Metric | Value | Experimental Conditions |
| This compound | Photodegradation | 2% | In the absence of a photocatalyst[1]. |
| Fluorescence Loss | 30% | Under continuous UV irradiation for 24 hours[2]. | |
| Rhodamine B | Photobleaching Lifetime | ~37.8 seconds | Under single-molecule detection conditions[1]. |
| Color Removal | 98.5% | In 75 minutes with a 125W UV lamp[1]. | |
| Photobleaching Quantum Yield (Φb) | ~10⁻⁶ - 10⁻⁷ | For irradiances below 10³ W/cm²[3]. | |
| Fluorescence Loss | 50% | Under continuous UV irradiation for 24 hours. | |
| Cy3 | Photobleaching Lifetime | Varies significantly with photoprotection systems | Can be enhanced with oxygen scavengers and photostabilizers. |
| Relative Photostability | Moderate | Generally less photostable than Alexa Fluor 555. | |
| Cy5 | Photobleaching Quantum Yield (Φb) | ~5 x 10⁻⁶ | At excitation intensities far below saturation. |
| Relative Photostability | Moderate | Generally less photostable than Alexa Fluor 647. | |
| Photobleaching Half-life (t₁/₂) | Varies with experimental setup | Can be influenced by the presence of metallic particles and photoprotective agents. |
Note: The photophysical properties of fluorophores can be significantly influenced by their local chemical environment, including solvent, pH, and the presence of oxidizing or reducing agents.
Experimental Protocol: Measuring Photobleaching Rates
To empirically assess and compare the photostability of fluorophores, a standardized experimental protocol is crucial. The following methodology outlines a common approach using fluorescence microscopy.
Objective: To determine and compare the photobleaching rates of different fluorophores under controlled illumination.
Materials:
-
Solutions of the fluorophores to be tested (e.g., this compound, Rhodamine B, Cy3, Cy5) at a concentration of 1 µM in a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Microscope slides and coverslips.
-
A widefield or confocal fluorescence microscope equipped with:
-
Appropriate laser lines or excitation filters for each fluorophore.
-
Appropriate emission filters for each fluorophore.
-
A sensitive camera (e.g., sCMOS or EMCCD).
-
-
Image analysis software.
Procedure:
-
Sample Preparation:
-
Prepare a slide with a droplet of the fluorophore solution and cover with a coverslip.
-
Seal the coverslip to prevent evaporation.
-
-
Microscope Setup:
-
Select the appropriate objective lens (e.g., 60x or 100x oil immersion).
-
Set the excitation light source to a constant and defined power level (e.g., 10 W/cm²). This is a critical parameter to keep consistent across all experiments for valid comparison.
-
Configure the excitation and emission filters specific to the fluorophore being imaged.
-
-
Data Acquisition:
-
Focus on the sample.
-
Define a region of interest (ROI).
-
Begin continuous illumination of the ROI.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 5 seconds) until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by subtracting the mean intensity of a region without any fluorophores.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching rate can be quantified by fitting the decay curve to an exponential function to determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding of the experimental process and the fundamental mechanism of photobleaching, the following diagrams are provided.
Caption: Workflow for measuring fluorophore photostability.
Caption: Simplified Jablonski diagram of photobleaching.
References
A Comparative Toxicological Analysis of Azo Dyes: A Guide for Researchers
An Objective Comparison of the Toxicological Profiles of Sudan I, Para Red, and Tartrazine, Supported by Experimental Data.
This guide provides a comparative toxicological overview of three notable azo dyes: Sudan I, Para Red, and Tartrazine. Azo dyes, characterized by the presence of one or more azo groups (-N=N-), are widely used as colorants in various industries, including food, textiles, and cosmetics. However, concerns regarding their potential toxicological effects, arising from the dyes themselves or their metabolic byproducts, have prompted extensive research. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the cytotoxicity, genotoxicity, and underlying mechanisms of toxicity of these selected azo dyes.
Comparative Toxicological Data
The toxicological profiles of Sudan I, Para Red, and Tartrazine vary significantly, reflecting their distinct chemical structures and metabolic fates. The following tables summarize key quantitative data on their acute toxicity and cytotoxicity.
Table 1: Acute Oral Toxicity (LD50)
| Azo Dye | Test Animal | LD50 (mg/kg body weight) | Reference |
| Sudan I | Rat | > 10,000 | [1] |
| Para Red | Rat/Mouse | Data not available | |
| Tartrazine | Rat | > 2,000 |
Note: The lack of a specific LD50 value for Para Red in publicly available literature highlights a gap in the comprehensive toxicological assessment of this dye.
Table 2: In Vitro Cytotoxicity (IC50) on HepG2 Cells
| Azo Dye | Assay | IC50 | Reference |
| Sudan I | MTT | ~25-100 µM (concentration-dependent) | |
| Para Red | MTT | Data not available | |
| Tartrazine | MTT | Concentration-dependent reduction in viability |
Note: Cytotoxicity of azo dyes is often observed to be concentration-dependent. Specific IC50 values can vary based on experimental conditions.
Mechanisms of Toxicity
The toxicity of azo dyes is primarily linked to two interconnected mechanisms: the metabolic activation to harmful aromatic amines and the induction of oxidative stress.
Metabolic Activation: The azo bond can be cleaved by azoreductases, enzymes present in gut microbiota and the liver, leading to the formation of aromatic amines. Some of these amines are known or suspected carcinogens. For instance, the metabolism of certain azo dyes can release compounds like aniline.
Oxidative Stress: Azo dyes can induce the production of reactive oxygen species (ROS), leading to cellular damage. This oxidative stress can damage DNA, proteins, and lipids, and trigger various cellular stress response pathways.
Key Signaling Pathways in Azo Dye Toxicity
Several signaling pathways are implicated in the cellular response to azo dye-induced toxicity. Understanding these pathways is crucial for elucidating the mechanisms of damage and potential avenues for therapeutic intervention.
Azo Dye-Induced Oxidative Stress and Nrf2 Signaling Pathway
Exposure to azo dyes can lead to an imbalance in the cellular redox state, triggering the Nrf2 signaling pathway, a key regulator of the antioxidant response.
References
Validating the Purity of Synthesized Basic Red 18: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized Basic Red 18, a cationic monoazo dye. We present detailed experimental protocols and comparative data with alternative cationic dyes to assist in the selection of the most appropriate analytical methodology.
Comparative Analysis of Purity Validation Techniques
The purity of this compound can be assessed using a variety of analytical techniques, each with its own advantages in terms of sensitivity, selectivity, and quantitative capability. A comparison of these methods for this compound and alternative cationic dyes such as Basic Red 46, Basic Yellow 28, and Cationic Blue X-GRL is summarized below.
| Analytical Technique | This compound | Basic Red 46 | Basic Yellow 28 | Cationic Blue X-GRL |
| High-Performance Liquid Chromatography (HPLC-DAD) | High resolution and quantitative accuracy for impurity profiling. | Can be analyzed by reverse-phase HPLC with a C18 column[1]. | Well-established HPLC methods for quantification. | Purity can be assessed using HPLC. |
| UV-Visible (UV-Vis) Spectroscopy | Simple, rapid, and cost-effective for determining dye concentration and monitoring purity. | The maximum absorbance is at 530 nm[2]. | The maximum absorbance wavelength (λmax) is approximately 438 nm[1]. | Can be used for quantitative analysis. |
| Thin-Layer Chromatography (TLC) | A quick and simple method for qualitative assessment of purity and identification of the number of components. | Can be used for separation and identification. | Suitable for qualitative purity checks. | Useful for rapid purity screening. |
| Mass Spectrometry (MS) | Provides molecular weight confirmation and structural information about the dye and its impurities when coupled with a separation technique like HPLC. | LC-MS can be used for identification[3]. | LC-MS/MS can be used for sensitive detection. | UPLC-QTOF-MS/MS provides high-resolution mass data for structural elucidation. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to guide the purity validation of synthesized this compound.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
HPLC-DAD is a powerful technique for separating and quantifying impurities in a dye sample.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and diode array detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or another suitable buffer)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase gradient. For example, a gradient of acetonitrile in water with 0.1% formic acid.
-
Standard Preparation: Accurately weigh a known amount of a high-purity this compound standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh the synthesized this compound and dissolve it in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
DAD detection: Monitor at the λmax of this compound (around 530 nm) and also scan a wider range to detect impurities with different absorption maxima.
-
-
Analysis: Inject the standards and the sample. The purity of the synthesized this compound is calculated by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a straightforward method for determining the concentration of the dye and can be used to estimate purity based on absorbance at the maximum wavelength (λmax).
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
Deionized water or a suitable buffer
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of a high-purity this compound in deionized water with known concentrations.
-
Sample Preparation: Prepare a solution of the synthesized this compound in deionized water at a concentration that falls within the linear range of the calibration curve.
-
Measurement:
-
Determine the λmax of this compound by scanning a standard solution across the visible spectrum (typically 400-700 nm).
-
Measure the absorbance of the blank (deionized water), the standard solutions, and the sample solution at the determined λmax.
-
-
Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.
-
Determine the concentration of the synthesized this compound solution from the calibration curve.
-
The purity can be estimated by comparing the expected absorbance based on the weighed amount to the measured absorbance.
-
Thin-Layer Chromatography (TLC)
TLC is a valuable tool for rapid, qualitative assessment of the number of components in the synthesized product.
Materials:
-
TLC plates (e.g., silica (B1680970) gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., a mixture of n-butanol, acetic acid, and water)
-
UV lamp for visualization (if compounds are not colored)
Procedure:
-
Sample Application: Dissolve a small amount of the synthesized this compound in a suitable solvent and spot it onto the baseline of a TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent front to move up the plate.
-
Visualization: After the solvent front has reached a sufficient height, remove the plate and let it dry. Visualize the separated spots. Since this compound is colored, the spots will be visible.
-
Analysis: The presence of multiple spots indicates the presence of impurities. The retention factor (Rf) value for each spot can be calculated.
Potential Impurities in this compound Synthesis
The synthesis of this compound typically involves the diazotization of 2-chloro-4-nitroaniline (B86195) followed by an azo coupling reaction with N-ethyl-N-(2-chloroethyl)aniline and subsequent quaternization. Potential impurities can arise from:
-
Unreacted starting materials: 2-chloro-4-nitroaniline and the aniline (B41778) derivative.
-
By-products from side reactions: Isomeric products or products from incomplete reactions.
-
Degradation products: Formed during the synthesis or purification process.
These impurities can be identified and quantified using the analytical techniques described above, particularly HPLC-DAD and LC-MS.
Visualizing the Purity Validation Workflow
The following diagram illustrates the general workflow for validating the purity of synthesized this compound.
References
Safety Operating Guide
Proper Disposal of Basic Red 18: A Guide for Laboratory Professionals
Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the proper disposal procedures for Basic Red 18, a cationic azo dye. Adherence to these guidelines is crucial for ensuring the safety of laboratory personnel and minimizing environmental impact.
This compound is recognized as a hazardous substance requiring careful handling and disposal in accordance with local, state, and federal regulations. Due to its potential for environmental harm and irritation upon contact, all materials contaminated with this dye, including unused product, solutions, and personal protective equipment, must be treated as hazardous waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical safety goggles, gloves, and a lab coat. All handling of this compound, particularly in its powdered form, should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust particles.
Quantitative Data Summary
The following table summarizes key quantitative data for the safe handling and disposal of this compound. It is important to note that specific permissible exposure limits (PELs) for this compound have not been established by major regulatory bodies. Therefore, it is imperative to handle this chemical with a high degree of caution.
| Parameter | Value | Source(s) |
| Aquatic Toxicity | ||
| Tilapia mossambica (Fish) Mortality (15-30 days) | 30% at 100 ppm, 70% at 200 ppm | [1][2][3][4] |
| On-Site Treatment (Photocatalytic Degradation) | ||
| pH of Aqueous Solution | Approximately 4 | [5] |
| Titanium Dioxide (TiO2) Catalyst Concentration | 1 g/L (typical starting concentration) | |
| Chemical Incompatibility | ||
| Incompatible with | Strong oxidizing agents, strong reducing agents |
Disposal Decision Workflow
The proper disposal route for this compound depends on the form of the waste (solid or liquid) and the capabilities of the laboratory. The following diagram outlines a logical workflow for making informed disposal decisions.
Caption: Decision workflow for the proper disposal of this compound waste.
Experimental Protocol: On-Site Photocatalytic Degradation
For laboratories equipped to perform chemical degradation, the following method can be used to treat aqueous solutions of this compound prior to disposal. This procedure should only be performed by trained personnel in a controlled laboratory environment.
Objective: To break down the this compound dye molecule using UV light and a titanium dioxide (TiO2) catalyst.
Materials:
-
Aqueous solution of this compound
-
Titanium dioxide (TiO2) powder (e.g., Degussa P25)
-
UV lamp (e.g., mercury vapor lamp)
-
Magnetic stir plate and stir bar
-
Beaker or flask of appropriate size
-
pH meter
-
Dilute hydrochloric acid (HCl) or sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Filtration apparatus
Procedure:
-
Transfer the aqueous this compound solution to a suitable beaker or flask.
-
Using a pH meter, adjust the pH of the solution to approximately 4 using dilute HCl or NaOH.
-
Add TiO2 powder to the solution to achieve a concentration of approximately 1 g/L.
-
Place the beaker or flask on a magnetic stir plate and begin continuous stirring.
-
Position the UV lamp to irradiate the solution.
-
Monitor the degradation of the dye by observing the loss of color over time. For quantitative analysis, a UV-Vis spectrophotometer can be used to measure the absorbance at the dye's maximum wavelength.
-
Once a significant loss of color is observed, indicating successful degradation, turn off the UV lamp and the stir plate.
-
Remove the TiO2 catalyst from the solution by filtration.
-
Important: The treated, colorless solution must still be collected as hazardous waste, as degradation byproducts may be present. Transfer the treated effluent to a designated and properly labeled hazardous waste container for off-site disposal.
Off-Site Disposal
All waste contaminated with this compound, including unused product, concentrated solutions, treated effluent, and contaminated materials (e.g., paper towels, gloves, filter cake), must be collected in a designated hazardous waste container. The container must be clearly labeled as "Hazardous Waste: this compound" and kept securely closed when not in use.
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste in accordance with all applicable regulations.
References
- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 2. Reduction of Toxic Effects of Textile Dye, Basic Red-18 on Tilapia Fish by Bioremediation with a Novel Bacterium, Mangrovibacter yixingensis Strain AKS2 Isolated from Textile Wastewater [imsear.searo.who.int]
- 3. journalarrb.com [journalarrb.com]
- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 5. Basic Red 18 [chembk.com]
Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling Basic Red 18
An essential guide for laboratory professionals on the proper selection, use, and disposal of Personal Protective Equipment (PPE) when handling the hazardous chemical dye, Basic Red 18.
For researchers, scientists, and drug development professionals, maintaining a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling this compound, a cationic monoazo dye that presents several health hazards. Adherence to these protocols is crucial for minimizing risk and ensuring personal and environmental safety.
This compound is classified as harmful if swallowed and can cause serious eye damage, as well as skin and respiratory irritation.[1][2] It is also identified as a corrosive and irritant, with the potential for causing allergic skin reactions.[2] Due to these hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Essential Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with this compound necessitates a multi-layered approach to personal protection. The following table summarizes the required PPE for handling this chemical in both solid (powder) and liquid forms.
| PPE Component | Specification | Purpose | Protection Level |
| Eye/Face Protection | Tightly fitting chemical safety goggles. A face shield should be worn in addition to goggles when there is a significant splash hazard.[3][4] | To protect eyes from dust particles and chemical splashes that can cause serious eye damage. | Primary |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A lab coat or chemical-resistant apron. | To prevent skin contact, which can cause irritation or allergic reactions. | Primary |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) for handling powder or when dust may be generated. | To prevent inhalation of airborne particles that can cause respiratory tract irritation. | Situational |
| Footwear | Closed-toe shoes. | To protect feet from spills and falling objects. | Primary |
Operational Plan: A Step-by-Step Guide to Safe Handling
Following a structured workflow is critical to minimizing exposure to this compound. The following diagram illustrates the key steps for safe handling, from preparation to disposal.
Caption: A workflow diagram illustrating the key stages of safely handling this compound.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. Azo dyes are considered hazardous waste.
Waste Segregation and Collection:
-
All materials contaminated with this compound, including unused product, solutions, and disposable PPE (gloves, etc.), must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be marked as "Hazardous Waste: this compound".
-
Keep the waste container closed except when adding waste.
Disposal Procedures:
-
Never dispose of this compound down the drain or in the regular trash.
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
For aqueous solutions, chemical degradation methods such as photocatalytic degradation using UV light and a TiO2 catalyst may be employed by trained personnel in a controlled environment to treat the waste before disposal. However, the treated solution should still be disposed of as hazardous waste.
Selecting the Right Level of Personal Protection
The selection of appropriate PPE is a critical decision-making process based on the potential for exposure. The following diagram outlines the logic for determining the necessary level of protection.
Caption: A decision tree for selecting the appropriate PPE when working with this compound.
By implementing these safety protocols and utilizing the recommended personal protective equipment, researchers can significantly mitigate the risks associated with handling this compound, fostering a safer and more secure laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
